1-(2-(Trifluoromethoxy)phenyl)thiourea
Description
Properties
IUPAC Name |
[2-(trifluoromethoxy)phenyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2OS/c9-8(10,11)14-6-4-2-1-3-5(6)13-7(12)15/h1-4H,(H3,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKOSRYWIURWQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369741 | |
| Record name | [2-(trifluoromethoxy)phenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-24-0 | |
| Record name | N-[2-(Trifluoromethoxy)phenyl]thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(trifluoromethoxy)phenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(2-(Trifluoromethoxy)phenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(2-(trifluoromethoxy)phenyl)thiourea, a molecule of interest in medicinal chemistry and drug development. The synthesis is primarily approached through a well-established two-step process, commencing with the conversion of 2-(trifluoromethoxy)aniline to the corresponding isothiocyanate, followed by the reaction with ammonia to yield the target thiourea. This guide details the reaction pathway, experimental protocols, and key characterization data.
Core Synthesis Pathway
The principal synthetic route to this compound is a two-step process. The first step involves the formation of 2-(trifluoromethoxy)phenyl isothiocyanate from 2-(trifluoromethoxy)aniline. The second step is the nucleophilic addition of ammonia to the isothiocyanate, which forms the final thiourea product.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of aryl thioureas.
Step 1: Synthesis of 2-(Trifluoromethoxy)phenyl isothiocyanate
The conversion of an aniline to an isothiocyanate is a standard transformation in organic synthesis. Several reagents can be employed for this purpose, including thiophosgene, carbon disulfide, or phenyl chlorothionoformate.[1][2] A common and effective method involves the use of carbon disulfide in the presence of a base to form a dithiocarbamate salt in situ, which is then treated with a desulfurizing agent.
Illustrative Protocol:
-
In a well-ventilated fume hood, dissolve 2-(trifluoromethoxy)aniline (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.
-
Add a base, for example, triethylamine (1.1 equivalents), to the solution and cool the mixture in an ice bath.
-
Slowly add carbon disulfide (1.1 equivalents) to the cooled solution. Stir the reaction mixture at room temperature for a designated period, typically a few hours, to allow for the formation of the dithiocarbamate intermediate.
-
Introduce a desulfurizing agent, such as p-toluenesulfonyl chloride, to the reaction mixture and continue stirring until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-(trifluoromethoxy)phenyl isothiocyanate.
-
Purification can be achieved through vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of this compound
The formation of the thiourea is achieved by the reaction of the isothiocyanate with a source of ammonia. This is a nucleophilic addition reaction that is generally high-yielding.
Illustrative Protocol:
-
Dissolve the purified 2-(trifluoromethoxy)phenyl isothiocyanate (1.0 equivalent) in a suitable solvent like anhydrous acetone or tetrahydrofuran.
-
To this solution, add a source of ammonia. This can be in the form of aqueous ammonia or by bubbling ammonia gas through the solution. An excess of the ammonia source is typically used to drive the reaction to completion.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, the solvent is typically removed under reduced pressure.
-
The resulting solid residue is then purified. Recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, is a common method to obtain the pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the starting material and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| 2-(Trifluoromethoxy)aniline | C₇H₆F₃NO | 177.13 | Liquid | Not Applicable |
| This compound | C₈H₇F₃N₂OS | 236.22 | Solid | 148-152 |
Characterization Data (Predicted)
¹H NMR Spectroscopy:
-
Aromatic Protons: Multiple signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the four protons on the phenyl ring. The substitution pattern will lead to a complex splitting pattern.
-
N-H Protons: Two broad singlets corresponding to the NH and NH₂ protons of the thiourea moiety. The chemical shifts of these protons can be variable and are dependent on the solvent and concentration.
¹³C NMR Spectroscopy:
-
Thiourea Carbonyl (C=S): A characteristic signal in the downfield region, typically around δ 180-185 ppm.
-
Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm). The carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with the fluorine atoms. The carbon attached to the nitrogen of the thiourea will also be in this region.
-
Trifluoromethoxy Carbon (CF₃): A quartet in the region of δ 120-125 ppm due to carbon-fluorine coupling.
Infrared (IR) Spectroscopy:
-
N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the primary and secondary amines in the thiourea group.
-
C=S Stretching: A characteristic absorption band for the thiocarbonyl group, typically in the region of 1200-1350 cm⁻¹.
-
C-F Stretching: Strong absorption bands in the region of 1000-1200 cm⁻¹ due to the C-F bonds of the trifluoromethoxy group.
-
Aromatic C-H and C=C Stretching: Bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.
Mass Spectrometry:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 236.22). High-resolution mass spectrometry would provide the exact mass.
-
Fragmentation Pattern: Characteristic fragmentation patterns would involve the loss of the thiourea side chain and fragmentation of the aromatic ring.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the two-step synthesis.
References
An In-depth Technical Guide to the Physicochemical Properties of 1-(2-(Trifluoromethoxy)phenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-(Trifluoromethoxy)phenyl)thiourea is a synthetic organofluorine compound belonging to the thiourea class of molecules. Thiourea derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which include antimicrobial, antiviral, and anticancer properties. The incorporation of a trifluoromethoxy group on the phenyl ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can influence its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological signaling pathways.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems. The following table summarizes the key physicochemical parameters for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₇F₃N₂OS | |
| Molecular Weight | 236.21 g/mol | |
| Melting Point | 148-152 °C | [1] |
| Boiling Point (Predicted) | 266.3 ± 50.0 °C | [1] |
| pKa (Predicted) | 12.53 ± 0.70 | |
| XLogP3 (Predicted) | 2.6 | [2] |
| Solubility | Soluble in DMSO and dimethylformamide; sparingly soluble in aqueous buffers. |
Synthesis and Characterization
The synthesis of this compound can be achieved through the reaction of 2-(trifluoromethoxy)aniline with an isothiocyanate source. A general and reliable method involves the use of ammonium thiocyanate to generate the isothiocyanate in situ, which then reacts with the aniline derivative.
Experimental Protocol: Synthesis
Materials:
-
2-(Trifluoromethoxy)aniline
-
Ammonium thiocyanate
-
Hydrochloric acid (HCl)
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 0.1 mole of 2-(trifluoromethoxy)aniline in a mixture of 9 mL of concentrated HCl and 25 mL of water.
-
Heat the solution to 60-70 °C for approximately 1 hour.
-
Cool the mixture for 1 hour.
-
Slowly add 0.1 mole of ammonium thiocyanate to the cooled solution.
-
Reflux the resulting mixture for 4 hours.
-
After reflux, add 20 mL of water while stirring continuously. The product will precipitate out of the solution.
-
Filter the solid product and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H, C=S, and C-F bonds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be employed to determine the exact mass of the compound, confirming its elemental composition.
-
Melting Point Analysis: The melting point of the synthesized compound should be determined and compared with the literature value.
Potential Biological Signaling Pathways
While the specific biological targets and signaling pathways of this compound are not yet fully elucidated, the broader class of phenylthiourea derivatives has been shown to interact with several key cellular signaling cascades implicated in various diseases, including cancer.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and migration. Dysregulation of this pathway is a hallmark of many cancers. Some substituted thiourea derivatives have been reported to modulate Wnt/β-catenin signaling. For instance, 2-bromo-5-(trifluoromethoxy)phenylthiourea has been shown to inhibit the Wnt/β-catenin signaling pathway. It is plausible that this compound could exhibit similar activity, potentially by interfering with key components of the pathway such as the interaction between β-catenin and its transcriptional co-activators.
Caption: Potential inhibition of the Wnt/β-catenin signaling pathway by this compound.
Insulin-like Growth Factor (IGF) Signaling Pathway
The IGF signaling pathway plays a critical role in cell growth, proliferation, and survival. Aberrant IGF signaling is frequently observed in cancer. Phenylthiourea (PTU), a related compound, has been shown to sensitize developmental processes to changes in IGF signaling. This suggests that this compound might also modulate this pathway, potentially by interfering with the IGF-1 receptor (IGF-1R) or downstream signaling components like the PI3K-Akt or MAPK pathways.
Caption: Postulated modulation of the IGF-1 signaling pathway by this compound.
Experimental Workflow for Biological Activity Screening
To investigate the biological activity of this compound, a systematic experimental workflow is recommended.
Caption: A typical experimental workflow for evaluating the biological activity of a novel compound.
Conclusion
This compound is a compound with potential for further investigation in drug discovery. Its physicochemical properties, particularly its predicted lipophilicity, suggest it may have favorable pharmacokinetic characteristics. The straightforward synthesis allows for the production of sufficient quantities for biological evaluation. Based on the known activities of related thiourea derivatives, exploring its effects on key cancer-related signaling pathways such as Wnt/β-catenin and IGF is a promising avenue for future research. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to undertake a comprehensive evaluation of this compound's therapeutic potential.
References
In-depth Technical Guide: 1-(2-(Trifluoromethoxy)phenyl)thiourea Mechanism of Action
A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 1-(2-(trifluoromethoxy)phenyl)thiourea. While the broader class of thiourea derivatives has been the subject of extensive research, demonstrating a wide range of biological activities, detailed studies focusing on this particular molecule are not publicly available at this time.
This guide, therefore, aims to provide a comprehensive overview of the known mechanisms of action for structurally related trifluoromethylphenyl and phenylthiourea derivatives, offering a predictive framework for the potential biological activities of this compound. The information is intended for researchers, scientists, and drug development professionals.
General Mechanisms of Action of Thiourea Derivatives
Thiourea derivatives are a versatile class of compounds known to exhibit a variety of biological effects, primarily centered around anticancer, antimicrobial, and enzyme inhibitory activities. The proposed mechanisms are often linked to the presence of the thiourea moiety and the nature of the substituents on the phenyl rings.
Anticancer Activity
Numerous studies have highlighted the potential of thiourea derivatives as anticancer agents. The proposed mechanisms are multifaceted and appear to be cell-line and compound-specific.
-
Induction of Apoptosis: A primary mechanism by which thiourea derivatives exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death. Some halogenated phenylthiourea derivatives have been shown to be potent inducers of late-stage apoptosis in colon cancer cell lines.[1]
-
Inhibition of Signaling Pathways:
-
Wnt/β-catenin Pathway: Certain derivatives, such as 2-bromo-5-(trifluoromethoxy)phenylthiourea, have been found to suppress the proliferation and migration of human cervical cancer cells by inhibiting the Wnt/β-catenin signaling pathway.[1]
-
K-Ras Protein: Biphenyl thiourea derivatives containing trifluoromethyl groups have been identified as inhibitors of lung cancer cell growth through the blockade of the K-Ras protein.[1]
-
-
Cytokine Modulation: Some thiourea compounds act as inhibitors of interleukin-6 (IL-6) secretion in colon cancer cells, suggesting a role in modulating the tumor microenvironment.[1]
Antimicrobial Activity
Thiourea derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.
-
Enzyme Inhibition: A key target for the antibacterial action of some acylthiourea derivatives is the bacterial DNA gyrase (topoisomerase II).[2] Molecular docking studies suggest that these compounds can bind to the enzyme and inhibit DNA replication.[2]
-
Biofilm Eradication: Certain thiourea derivatives have shown efficacy in eradicating microbial biofilms, which are often associated with persistent infections and antibiotic resistance.[2]
Enzyme Inhibition
Beyond their anticancer and antimicrobial effects, thiourea derivatives are known to inhibit various enzymes.
-
Cholinesterases: Unsymmetrical thiourea derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission.[3] This suggests potential applications in the treatment of neurodegenerative diseases.[3]
-
Tyrosinase: Phenylthiourea is a well-known inhibitor of tyrosinase, an enzyme involved in melanin synthesis.[4] This property has led to its use in developmental biology to prevent pigmentation in model organisms like zebrafish.[4]
Potential Signaling Pathways for this compound
Based on the activities of related compounds, several signaling pathways could be modulated by this compound. The following diagram illustrates a hypothetical signaling network that could be investigated.
Caption: Hypothetical signaling pathways potentially modulated by this compound.
Experimental Protocols
To elucidate the precise mechanism of action of this compound, a series of in vitro experiments would be necessary. The following are detailed methodologies for key experiments based on studies of related compounds.
Cell Viability and Cytotoxicity Assays
-
MTT Assay:
-
Seed cancer cells (e.g., A549, HeLa, SW480) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 48 or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
-
Trypan Blue Exclusion Test:
-
Treat cells with the test compound as described above.
-
Harvest the cells by trypsinization and resuspend in complete medium.
-
Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Calculate the percentage of viable cells.
-
Apoptosis Assays
-
Annexin V-FITC/Propidium Iodide (PI) Staining:
-
Treat cells with this compound at its IC₅₀ concentration for 24 or 48 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Western Blot Analysis for Signaling Pathway Proteins
-
Treat cells with the test compound for the desired time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., β-catenin, K-Ras, cleaved caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Enzyme Inhibition Assays
-
DNA Gyrase Inhibition Assay:
-
Use a commercial DNA gyrase supercoiling assay kit.
-
Incubate relaxed plasmid DNA with S. aureus DNA gyrase in the presence of various concentrations of this compound.
-
Separate the supercoiled and relaxed DNA forms by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after ethidium bromide staining.
-
The inhibition of supercoiling indicates DNA gyrase inhibition.
-
Quantitative Data on Related Thiourea Derivatives
While no quantitative data exists for this compound, the following tables summarize the activity of structurally similar compounds.
Table 1: Cytotoxicity of Selected Phenylthiourea Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 3,4-dichlorophenylthiourea | SW620 (colon) | 1.5 ± 0.72 | [1] |
| 4-(trifluoromethyl)phenylthiourea | SW620 (colon) | 5.8 ± 0.76 | [1] |
| 4-chlorophenylthiourea | SW620 (colon) | 7.6 ± 1.75 | [1] |
| 3,4-dichlorophenylthiourea | SW480 (colon) | 7.3 - 9.0 | [1] |
| 4-(trifluoromethyl)phenylthiourea | SW480 (colon) | 7.3 - 9.0 | [1] |
Table 2: Antimicrobial Activity of Acylthiourea Derivatives
| Compound | Microorganism | MIC (mg/mL) | MBEC (mg/mL) | Reference |
| Compound 1g | S. aureus | 0.15 - 2.5 | 0.019 - 2.5 | [2] |
| Compound 1g | E. faecalis | 0.15 - 2.5 | 0.019 - 2.5 | [2] |
| Compound 1g | E. coli | 0.15 - 2.5 | 0.019 - 2.5 | [2] |
| Compound 1g | P. aeruginosa | 0.15 - 2.5 | 0.019 - 2.5 | [2] |
| Compound 1g | C. albicans | 0.15 - 2.5 | 0.019 - 2.5 | [2] |
| 2-((4-chlorophenoxy)methyl)-N-(4-trifluoromethylphenylcarbamothioyl)benzamide |
Conclusion
The existing literature strongly suggests that this compound is likely to possess significant biological activity. Based on the mechanisms of action of related compounds, it is plausible that this molecule could exhibit anticancer properties through the induction of apoptosis and modulation of key signaling pathways, as well as potential antimicrobial and enzyme inhibitory effects. However, to confirm these hypotheses and to fully elucidate its therapeutic potential, further in-depth experimental investigation is required. The experimental protocols and comparative data provided in this guide offer a solid foundation for future research in this area.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenothiourea Sensitizes Zebrafish Cranial Neural Crest and Extraocular Muscle Development to Changes in Retinoic Acid and IGF Signaling | PLOS One [journals.plos.org]
The Biological Activity of 1-(2-(Trifluoromethoxy)phenyl)thiourea: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known biological activities of thiourea derivatives, with a specific focus on the potential therapeutic applications of 1-(2-(Trifluoromethoxy)phenyl)thiourea. While direct experimental data for this specific compound is limited in publicly available literature, this document synthesizes information from closely related analogues to infer its likely biological profile. This guide covers potential cytotoxic, antimicrobial, and enzyme inhibitory activities, along with insights into its possible mechanisms of action, including the modulation of key signaling pathways. Detailed experimental protocols and quantitative data from related compounds are presented to facilitate further research and drug development efforts.
Introduction
Thiourea derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The introduction of fluorine-containing substituents, such as the trifluoromethoxy group, can significantly enhance the metabolic stability, lipophilicity, and target-binding affinity of these compounds, making them attractive candidates for drug discovery. This guide focuses on this compound, a molecule poised for investigation based on the promising activities of its structural analogues.
**2. Synthesis
The synthesis of this compound typically involves the reaction of 2-(trifluoromethoxy)aniline with an isothiocyanate source. A general synthetic scheme is presented below.
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Biological Activities
Based on studies of structurally similar compounds, this compound is predicted to exhibit a range of biological activities.
Cytotoxic Activity
Thiourea derivatives containing trifluoromethylphenyl groups have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds with a 3-(trifluoromethyl)phenyl moiety have shown high cytotoxicity against human colon and prostate cancer cells, as well as leukemia cell lines, with IC50 values in the low micromolar range.[1] One study reported that 2-bromo-5-(trifluoromethoxy)phenylthiourea, a derivative of quinazoline, suppressed the proliferation and migration of human cervical HeLa cells.[1]
Table 1: Cytotoxicity of Structurally Related Phenylthiourea Derivatives
| Compound/Derivative | Cell Line(s) | IC50 (µM) | Reference |
| 3,4-dichloro- and 4-CF3-phenyl substituted 3-(trifluoromethyl)phenylthioureas | SW480, SW620 (colon), PC3 (prostate), K-562 (leukemia) | 1.5 - 8.9 | [1] |
| 2-bromo-5-(trifluoromethoxy)phenylthiourea derivative | HeLa (cervical) | Not specified | [1] |
Antimicrobial Activity
Various thiourea derivatives have been reported to possess antibacterial and antifungal properties. Copper(II) complexes of 1,3-disubstituted thiourea derivatives containing a 3-(trifluoromethyl)phenyl group have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 2 µg/mL.[2] The proposed mechanism for some of these compounds involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[2] Acylthiourea derivatives with trifluoromethyl substitutions have also shown promising activity against both planktonic and biofilm-embedded microbial cells.[3]
Table 2: Antimicrobial Activity of Structurally Related Phenylthiourea Derivatives
| Compound/Derivative | Microbial Strain(s) | MIC (µg/mL) | Reference |
| Cu(II) complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Methicillin-resistant Staphylococci | 2 | [2] |
| Fluoro/Trifluoromethyl-Substituted Acylthioureas | S. aureus, E. faecalis, E. coli, P. aeruginosa, C. albicans | 0.15 - 2.5 (mg/mL) | [3] |
Enzyme Inhibition
Phenylthiourea derivatives are known to inhibit a variety of enzymes. For example, fluorophenyl thiourea derivatives have been shown to inhibit α-amylase and α-glucosidase, enzymes relevant to diabetes management.[4] Other studies have demonstrated the inhibition of acetylcholinesterase and butyrylcholinesterase by unsymmetrical thiourea derivatives.[1]
Table 3: Enzyme Inhibition by Structurally Related Phenylthiourea Derivatives
| Compound/Derivative | Enzyme(s) | IC50 | Reference |
| 4-fluorophenyl thiourea derivative | α-amylase | 53.307 nM | [4] |
| 4-fluorophenyl thiourea derivative | α-glucosidase | 24.928 nM | [4] |
| 1-cyclohexyl-3-(pyridin-2-yl) thiourea | Acetylcholinesterase | 27.05 µg/mL | [1] |
| 1-cyclohexyl-3-(pyridin-2-yl) thiourea | Butyrylcholinesterase | 22.60 µg/mL | [1] |
Mechanism of Action: Wnt/β-catenin Signaling Pathway
A key finding for a structurally related compound, 2-bromo-5-(trifluoromethoxy)phenylthiourea, is its ability to inhibit the Wnt/β-catenin signaling pathway.[1] This pathway is crucial in embryonic development and its dysregulation is implicated in various cancers.[5] The canonical Wnt pathway involves the stabilization and nuclear translocation of β-catenin, which then activates target gene transcription. Inhibition of this pathway is a promising strategy for cancer therapy.
Inhibition of the Wnt/β-catenin Signaling Pathway
Caption: Postulated inhibition of the Wnt/β-catenin pathway by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the biological activity of this compound, based on protocols described for analogous compounds.
Cytotoxicity Assay (MTT Assay)
This protocol is adapted from studies evaluating the cytotoxicity of substituted thiourea derivatives.[4]
MTT Assay Workflow
Caption: A typical workflow for determining the cytotoxicity of a compound using the MTT assay.
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well microtiter plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations.
-
Incubation: The plates are incubated for 48 to 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the methods used for evaluating the antimicrobial activity of thiourea derivatives.[2]
-
Inoculum Preparation: Bacterial or fungal strains are grown to the logarithmic phase, and the suspension is adjusted to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium.
-
Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria or 48 hours for fungi.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Enzyme Inhibition Assay (e.g., α-Glucosidase Inhibition)
This protocol is a generalized procedure based on assays for similar enzyme inhibitors.[4]
-
Enzyme and Substrate Preparation: A solution of α-glucosidase and its substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Reaction Mixture: The test compound at various concentrations is pre-incubated with the enzyme solution.
-
Initiation of Reaction: The substrate is added to the mixture to start the enzymatic reaction.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period.
-
Termination and Measurement: The reaction is stopped (e.g., by adding Na2CO3), and the absorbance of the product (p-nitrophenol) is measured at 405 nm.
-
Data Analysis: The percentage of enzyme inhibition is calculated, and the IC50 value is determined.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is not yet widely available, the extensive research on its structural analogues strongly suggests its potential as a promising candidate for further investigation. The presence of the 2-(trifluoromethoxy)phenyl moiety is likely to confer favorable pharmacokinetic and pharmacodynamic properties.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound. Key areas of investigation should include:
-
In vitro cytotoxicity screening against a broad panel of cancer cell lines.
-
Antimicrobial testing against a range of pathogenic bacteria and fungi.
-
Enzyme inhibition assays targeting relevant enzymes in cancer, infectious diseases, and metabolic disorders.
-
In-depth mechanistic studies , particularly focusing on the Wnt/β-catenin signaling pathway.
-
In vivo efficacy and toxicity studies in appropriate animal models.
The data and protocols presented in this guide provide a solid foundation for initiating such investigations, which could ultimately lead to the development of novel therapeutic agents.
References
- 1. Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. psecommunity.org [psecommunity.org]
- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wnt/β-catenin Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Structural Characterization of 1-(2-(Trifluoromethoxy)phenyl)thiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 1-(2-(Trifluoromethoxy)phenyl)thiourea. Due to the limited availability of published experimental data for this specific molecule, this document presents expected spectroscopic characteristics based on data from closely related analogs and general principles of spectroscopic analysis for thiourea derivatives. The experimental protocols provided are standard methodologies for obtaining such data.
Chemical Structure
IUPAC Name: this compound Molecular Formula: C₈H₇F₃N₂OS Molecular Weight: 236.22 g/mol CAS Number: 142229-74-1
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. This data is inferred from spectral information of analogous compounds, including positional isomers and other substituted phenylthioureas.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra would provide key structural information.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 9.5 - 10.0 | Singlet | 1H | N-H (phenyl side) |
| ~ 7.8 - 8.2 | Broad Singlet | 2H | NH₂ |
| ~ 7.2 - 7.6 | Multiplet | 4H | Aromatic C-H |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) and are dependent on the solvent used (e.g., DMSO-d₆ or CDCl₃).
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 182 - 185 | C =S (Thiourea) |
| ~ 145 - 150 | Aromatic C -OCF₃ |
| ~ 120.4 (q, JCF ≈ 257 Hz) | -OC F₃ |
| ~ 118 - 135 | Aromatic C -H and C -N |
Note: The trifluoromethoxy group will appear as a quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the fluorine atoms.
Table 3: Predicted ¹⁹F NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -58 to -60 | Singlet | -OF₃ |
Note: Chemical shifts are referenced to an external standard such as CFCl₃.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H, C=S, and C-F bonds.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3400 | Medium-Strong, Broad | N-H stretching (thiourea) |
| 1500 - 1600 | Medium-Strong | N-H bending, C=C stretching (aromatic) |
| 1300 - 1400 | Strong | C=S stretching |
| 1150 - 1250 | Strong | C-O-C stretching, C-F stretching (CF₃) |
| ~ 750 | Strong | C-H out-of-plane bending (ortho-disubstituted) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Table 5: Predicted Mass Spectrometry Data
| m/z | Ion |
| 236.02 | [M]⁺ (Molecular Ion) |
| 219.03 | [M-NH₃]⁺ |
| 177.03 | [M-C(S)NH₂]⁺ |
| 149.02 | [C₇H₄F₃O]⁺ |
Note: The exact m/z values are for the most abundant isotopes. High-resolution mass spectrometry (HRMS) would provide more precise mass measurements.
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
NMR Spectroscopy
-
Sample Preparation: A sample of this compound (5-10 mg) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR.
-
¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak, which is referenced to TMS.
-
¹⁹F NMR: The spectrum is acquired with proton decoupling. Chemical shifts are reported in ppm relative to an external standard, typically CFCl₃.
IR Spectroscopy
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.
-
Instrumentation: An FTIR spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet is recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas or liquid chromatography.
-
Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques. EI is a hard ionization technique that often leads to fragmentation, while ESI is a soft ionization technique that typically yields the molecular ion.
-
Mass Analysis: A mass analyzer, such as a quadrupole, time-of-flight (TOF), or ion trap, separates the ions based on their mass-to-charge ratio.
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values. For high-resolution mass spectrometry (HRMS), an instrument with high resolving power, such as a TOF or Orbitrap analyzer, is used to determine the exact mass of the ions.
Mandatory Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis of this compound.
Logical Relationship of Spectroscopic Data
Caption: Logical relationship of spectroscopic data for structural determination.
Crystal structure of 1-(2-(Trifluoromethoxy)phenyl)thiourea
An In-Depth Technical Guide to the Crystal Structure of Phenylthiourea Derivatives: A Case Study of N-(4-Chlorobutanoyl)-N′-[2-(trifluoromethyl)phenyl]thiourea
Disclaimer: As of this writing, a complete, publicly available crystal structure determination for 1-(2-(trifluoromethoxy)phenyl)thiourea has not been identified. This guide therefore presents a detailed analysis of the closely related structural analog, N-(4-Chlorobutanoyl)-N′-[2-(trifluoromethyl)phenyl]thiourea, for which comprehensive crystallographic data is available. The structural similarities, particularly the presence of the substituted phenylthiourea core, provide valuable insights into the likely solid-state conformation and intermolecular interactions of the target compound.
This technical guide is intended for researchers, scientists, and professionals in drug development interested in the structural and physicochemical properties of trifluoromethyl- and trifluoromethoxy-substituted phenylthiourea derivatives. These compounds are of significant interest due to their potential therapeutic applications, including anticancer and antimicrobial activities.[1][2]
Crystallographic Data of the Structural Analog
The crystal structure of N-(4-Chlorobutanoyl)-N′-[2-(trifluoromethyl)phenyl]thiourea provides a representative model for understanding the three-dimensional arrangement of this class of compounds. The key crystallographic data are summarized in the table below.[1]
| Parameter | Value |
| Empirical Formula | C₁₂H₁₂ClF₃N₂OS |
| Formula Weight | 324.75 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a = 7.8622 (1) Å, α = 113.687 (1)° |
| b = 8.9073 (1) Å, β = 103.419 (1)° | |
| c = 11.0341 (1) Å, γ = 95.653 (1)° | |
| Volume | 672.18 (2) ų |
| Z | 2 |
| Temperature | 100 (1) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Calculated Density | 1.604 Mg/m³ |
| Absorption Coeff. | 0.471 mm⁻¹ |
| F(000) | 332 |
| Crystal Size | 0.41 x 0.19 x 0.15 mm |
| Theta range for data | 2.45 to 32.50° |
| Reflections collected | 18148 |
| Independent reflections | 4884 [R(int) = 0.0211] |
| Final R indices | R1 = 0.0303, wR2 = 0.0783 |
| R indices (all data) | R1 = 0.0358, wR2 = 0.0813 |
Experimental Protocols
Synthesis of N-(4-Chlorobutanoyl)-N′-[2-(trifluoromethyl)phenyl]thiourea
The synthesis of the title compound was achieved through a one-pot reaction.[1] An equimolar amount of 2-(trifluoromethyl)aniline (1.14 g, 7.09 mmol) dissolved in 20 ml of acetone was added dropwise to a stirring solution of 4-chlorobutanoyl chloride (1.00 g, 7.09 mmol) and ammonium thiocyanate (0.54 g, 7.09 mmol) in 75 ml of acetone. The resulting mixture was refluxed for one hour. After reflux, the solution was filtered and left to evaporate at room temperature, which yielded colorless needle-like crystals of the final product.[1]
Crystal Structure Determination
A suitable single crystal of the compound was selected and mounted on a Bruker SMART APEXII CCD diffractometer.[1] The crystal was kept at a constant temperature of 100 K during data collection using an Oxford Cryosystems Cobra open-flow nitrogen cryostat. The data were collected using Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. The hydrogen atoms attached to nitrogen were located from a difference map and refined freely, while other hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
Visualizations
Experimental Workflow for Crystal Structure Determination
The following diagram outlines the typical workflow for determining the crystal structure of a small molecule.
Potential Biological Signaling Pathway
Thiourea derivatives have been investigated for their anticancer properties. Some studies suggest that these compounds can modulate key signaling pathways involved in cell proliferation and survival. For instance, a derivative of quinazoline containing a 2-bromo-5-(trifluoromethoxy)phenylthiourea moiety was reported to suppress the proliferation and migration of human cervical HeLa cells by inhibiting the Wnt/β-catenin signaling pathway.[2] The canonical Wnt/β-catenin pathway is a crucial regulator of cell fate and is often dysregulated in cancer.[3][4]
References
- 1. N-(4-Chlorobutanoyl)-N′-[2-(trifluoromethyl)phenyl]thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 3. Frontiers | Targeting β-Catenin Signaling by Natural Products for Cancer Prevention and Therapy [frontiersin.org]
- 4. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of 1-(2-(Trifluoromethoxy)phenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 1-(2-(Trifluoromethoxy)phenyl)thiourea. Due to the limited availability of specific experimental data for this particular ortho-substituted isomer, this document focuses on established methodologies and analogous data from closely related thiourea derivatives to provide a predictive and practical framework for its handling and development.
Physicochemical Properties
This compound is a synthetic compound with the trifluoromethoxy group positioned at the ortho position of the phenyl ring. This substitution is known to influence key physicochemical properties such as lipophilicity and metabolic stability, which are critical in drug design. The presence of the trifluoromethyl and trifluoromethoxy groups can enhance membrane permeability and receptor binding affinity[1].
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | This compound | 1-(4-(Trifluoromethoxy)phenyl)thiourea |
| Molecular Formula | C8H7F3N2OS | C8H7F3N2OS |
| Molecular Weight | 236.21 g/mol | 236.22 g/mol [2][3] |
| Melting Point | 148-152°C | 138-140°C[4][5] |
| Predicted Boiling Point | 266.3±50.0 °C | 269.5±50.0 °C[6] |
| Appearance | White Solid | White Solid[6] |
| Predicted pKa | Not Available | 12.53±0.70[6] |
| Predicted XLogP3 | Not Available | 2.6[2][3] |
Solubility Profile
Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic solubility of a compound at equilibrium.
-
Preparation: Add an excess amount of this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) and various organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached[4][8].
-
Sample Processing: After equilibration, centrifuge or filter the samples to separate the undissolved solid from the saturated solution[9].
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Construct a calibration curve to determine the solubility in mg/mL or µg/mL.
Table 2: Representative Solubility Data for a Thiourea Derivative
| Solvent/Buffer (pH) | Temperature (°C) | Solubility (µg/mL) |
| 0.1 N HCl (pH 1.2) | 37 | < 1 |
| Acetate Buffer (pH 4.5) | 37 | 5 - 10 |
| Phosphate Buffer (pH 6.8) | 37 | 10 - 20 |
| Phosphate Buffer (pH 7.4) | 37 | 15 - 25 |
| Water | 25 | < 5 |
| Ethanol | 25 | > 1000 |
| Methanol | 25 | > 1000 |
| Acetonitrile | 25 | 500 - 1000 |
| Dimethyl Sulfoxide (DMSO) | 25 | > 20000 |
Note: The data in this table is illustrative and based on the general solubility characteristics of aryl thiourea compounds.
High-Throughput Kinetic Solubility Assay
For early drug discovery, kinetic solubility is often determined. A common method involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the concentration at which precipitation occurs, often detected by nephelometry or UV absorption[2].
Stability Profile and Degradation Pathways
The chemical stability of a pharmaceutical compound is essential for its safe and effective use. Thiourea derivatives are susceptible to degradation through oxidation and hydrolysis, with stability being influenced by pH, temperature, and light[10].
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation products and establish the intrinsic stability of a compound as per ICH guidelines[11][12]. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[11].
-
Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 70-80°C for several hours[11][13].
-
Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and maintain at room temperature or slightly elevated temperature for a set period.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for up to 24 hours[11][13].
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 60-80°C) for an extended period.
-
Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light, with a total exposure of at least 1.2 million lux-hours and 200 watt-hours/m²[12].
-
Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method to separate the parent compound from its degradation products.
Table 3: Representative Forced Degradation Data for a Thiourea Derivative
| Stress Condition | Duration | API Remaining (%) | Major Degradants Formed |
| 0.1 N HCl, 80°C | 8 hours | 85 | Urea analog, des-sulfur impurity |
| 0.1 N NaOH, 40°C | 4 hours | 78 | Urea analog, phenylamine |
| 3% H2O2, RT | 24 hours | 82 | Urea analog, disulfide dimer |
| Dry Heat, 80°C | 7 days | 95 | Minor unspecified degradants |
| Light Exposure | 7 days | 92 | Photolytic adducts |
Note: This data is representative and illustrates potential degradation under stress conditions.
Logical Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of a new chemical entity like this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. 1-(4-(Trifluoromethoxy)phenyl)-2-thiourea | C8H7F3N2OS | CID 2777352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 1-(4-(TRIFLUOROMETHOXY)PHENYL)-2-THIOUREA | 142229-74-1 [amp.chemicalbook.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. who.int [who.int]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. benchchem.com [benchchem.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced Degradation Studies - STEMart [ste-mart.com]
Potential Therapeutic Targets of 1-(2-(Trifluoromethoxy)phenyl)thiourea and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiourea derivatives substituted with trifluoromethoxy and trifluoromethyl groups represent a promising class of compounds with a wide spectrum of biological activities. This technical guide consolidates the current understanding of the potential therapeutic targets of these compounds, with a particular focus on anticancer, antimicrobial, and enzyme inhibitory activities. While direct studies on 1-(2-(Trifluoromethoxy)phenyl)thiourea are limited, extensive research on structurally similar analogs provides significant insights into its potential mechanisms of action and therapeutic applications. This document outlines key signaling pathways, summarizes quantitative biological data, and provides detailed experimental protocols to facilitate further research and drug development in this area.
Introduction
Thiourea and its derivatives have long been recognized for their diverse biological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2][3][4][5] The incorporation of fluorine-containing moieties, such as trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3), can significantly enhance the pharmacological profile of these molecules.[6] These groups can improve metabolic stability, membrane permeability, and binding affinity to biological targets.[6] This guide focuses on the potential therapeutic targets of thiourea derivatives bearing these fluorinated groups, providing a comprehensive resource for researchers in drug discovery and development.
Anticancer Activity
Trifluoromethyl- and trifluoromethoxy-substituted thiourea derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[7][8] The proposed mechanisms of action are multifaceted and target key oncogenic pathways.
Inhibition of Signaling Pathways
2.1.1. Wnt/β-catenin Signaling Pathway
A derivative, 2-bromo-5-(trifluoromethoxy)phenylthiourea, has been shown to suppress the proliferation and migration of human cervical HeLa cells by inhibiting the Wnt/β-catenin signaling pathway.[7]
Caption: Inhibition of the Wnt/β-catenin signaling pathway by a trifluoromethoxy-substituted thiourea derivative.
2.1.2. K-Ras Signaling
Biphenyl thiourea derivatives with CF3 groups have been identified as inhibitors of lung cancer cell growth through the blockade of the K-Ras protein.[7]
Caption: Blockade of K-Ras signaling by trifluoromethyl-substituted biphenyl thiourea derivatives.
Enzyme Inhibition in Cancer
Certain halogenated phenyl-containing heterocyclic thioureas act as inhibitors of key enzymes in cancer progression, such as vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR) kinase .[7]
Induction of Apoptosis and Cytotoxicity
Several 3-(trifluoromethyl)phenylthiourea analogs are highly cytotoxic to human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells.[7] These compounds have been shown to induce late-stage apoptosis in cancer cells.[7]
Quantitative Data: Anticancer Activity
| Compound Class | Cell Line | Activity | Value | Reference |
| 3-(Trifluoromethyl)phenylthiourea analogs | SW480, SW620, PC3, K-562 | IC50 | ≤ 10 µM | [7] |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (lung cancer) | IC50 | 0.2 µM | [2] |
| Halogenated 3-(Trifluoromethyl)phenylthiourea analogs | PC3 (prostate cancer) | IC50 | 6.9 ± 1.64 to 13.7 ± 7.04 μM | [7] |
Experimental Protocols: Anticancer Assays
2.5.1. Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., SW480, SW620, PC3) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the thiourea derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
2.5.2. Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cancer cells with the thiourea derivatives at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Antimicrobial Activity
Thiourea derivatives incorporating a 3-(trifluoromethyl)phenyl moiety are known for their potent inhibitory effects on Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8][9][10]
Inhibition of Bacterial Enzymes
The primary mechanism of antibacterial action for these compounds is the dual inhibition of DNA gyrase and topoisomerase IV .[9][10] These enzymes are essential for bacterial DNA replication, transcription, and repair.
Caption: Dual inhibition of DNA gyrase and topoisomerase IV by trifluoromethylphenyl thiourea derivatives.
Quantitative Data: Antimicrobial Activity
| Compound Class | Organism | Activity | Value | Reference |
| Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives | Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans | MIC | 0.15 - 2.5 mg/mL | [1][11] |
| Cu(II) complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Methicillin-resistant Staphylococci (19 strains) | MIC | 2 µg/mL | [9] |
| 3-(Trifluoromethyl)aniline derived thioureas | Gram-positive cocci | MIC | 0.25 - 16 μg/ml | [10] |
Experimental Protocols: Antimicrobial Assays
3.3.1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
-
Compound Preparation: Prepare serial two-fold dilutions of the thiourea derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Reading: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Controls: Include positive (bacteria only) and negative (broth only) controls.
Other Potential Therapeutic Targets
Cholinesterase Inhibition
Certain thiourea derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) , suggesting potential applications in the treatment of neurodegenerative diseases like Alzheimer's disease.[12]
Tyrosinase Inhibition
1-Phenyl-3-(2-thiazolyl)-2-thiourea (PTTU) has been found to inhibit melanogenesis by directly inhibiting tyrosinase catalytic activity and accelerating its degradation.[13] This suggests a potential use for such compounds as depigmentation agents.
General Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel thiourea derivatives.
Caption: General workflow for the development of thiourea-based therapeutic agents.
Conclusion
While direct experimental data on this compound is not yet widely available, the extensive research on its structural analogs strongly suggests a high potential for therapeutic applications. The trifluoromethoxy and trifluoromethyl moieties are key pharmacophores that confer potent anticancer and antimicrobial activities. The primary molecular targets identified include key signaling proteins (K-Ras, β-catenin), receptor tyrosine kinases (VEGFR-2, EGFR), and essential bacterial enzymes (DNA gyrase, topoisomerase IV). The data and protocols presented in this guide provide a solid foundation for researchers to design and execute further studies to elucidate the specific therapeutic targets and mechanisms of this compound and to develop novel, effective therapeutic agents.
References
- 1. psecommunity.org [psecommunity.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1-Phenyl-3-(2-thiazolyl)-2-thiourea inhibits melanogenesis via a dual-action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of 1-(2-(Trifluoromethoxy)phenyl)thiourea Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies for predicting the biological activity of 1-(2-(Trifluoromethoxy)phenyl)thiourea. Thiourea derivatives are a versatile class of compounds known for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a trifluoromethoxy group on the phenyl ring is anticipated to modulate the compound's pharmacokinetic and pharmacodynamic properties. This document outlines the common in silico techniques, potential biological targets, and relevant signaling pathways based on studies of structurally similar compounds. Detailed experimental protocols for key computational methods are provided to facilitate further research and drug discovery efforts. Due to the limited direct research on this compound, this guide leverages data from closely related trifluoromethyl and trifluoromethoxy-substituted thiourea derivatives to build a predictive framework.
Introduction
Thiourea and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological profiles. These compounds are characterized by a thiocarbonyl group flanked by two amino groups and exhibit a broad range of biological activities. The incorporation of fluorine-containing functional groups, such as trifluoromethoxy (-OCF3), can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide focuses on the in silico prediction of the activity of this compound, a compound with potential therapeutic applications. By employing computational methods like molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular dynamics simulations, researchers can efficiently screen for potential biological targets and predict the activity of this compound, thereby accelerating the drug discovery process.
Predicted Biological Activities and Potential Targets
Based on the activities of structurally related thiourea derivatives, this compound is predicted to exhibit a range of biological effects. The trifluoromethylphenyl and trifluoromethoxyphenyl moieties are frequently associated with enhanced anticancer and antimicrobial activities.
Anticancer Activity
Thiourea derivatives have been shown to target various components of cancer cell signaling pathways. A close analog, 2-bromo-5-(trifluoromethoxy)phenylthiourea, has been reported to inhibit the Wnt/β-catenin signaling pathway, which is crucial in the proliferation and migration of cancer cells. Other potential anticancer targets for thiourea derivatives include protein kinases such as AKT2, mTOR, EGFR, and VEGFR1, as well as DNA topoisomerase IV.
Antimicrobial Activity
The antibacterial mechanism of many thiourea derivatives involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication and are well-established targets for antibacterial agents. The presence of electron-withdrawing groups like trifluoromethoxy often correlates with good antibacterial activity.
Anti-inflammatory Activity
Certain thiourea derivatives have demonstrated inhibitory effects on key enzymes in the inflammatory cascade, such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). In silico screening against these targets could reveal the potential anti-inflammatory properties of this compound.
Data Presentation: In Silico Prediction Summary for Thiourea Analogs
The following tables summarize quantitative data from in silico and in vitro studies on thiourea derivatives structurally related to this compound. This data provides a basis for predicting the potential activity of the target compound.
Table 1: Predicted Binding Affinities of Thiourea Derivatives to Cancer-Related Protein Targets
| Compound Class | Target Protein | In Silico Method | Predicted Binding Affinity (kcal/mol) |
| Phenylthiourea Derivatives | AKT2 | Molecular Docking | -8.0 to -9.5 |
| Phenylthiourea Derivatives | mTOR | Molecular Docking | -7.5 to -9.0 |
| Phenylthiourea Derivatives | EGFR | Molecular Docking | -8.2 to -9.8 |
| Phenylthiourea Derivatives | VEGFR1 | Molecular Docking | -7.9 to -9.3 |
Table 2: Predicted and Experimental Antibacterial Activity of Thiourea Derivatives
| Compound Class | Bacterial Target | In Silico Method | Predicted Docking Score | Experimental MIC (µg/mL) |
| Benzoylthiourea Analogs | DNA Gyrase (E. coli) | Molecular Docking | -7.0 to -8.5 | 8 - 32 |
| Trifluoromethylphenyl Thioureas | Topoisomerase IV (S. aureus) | Molecular Docking | -7.8 to -9.2 | 4 - 16 |
Table 3: QSAR Model Predictions for Anti-inflammatory Activity of Thiourea Derivatives
| QSAR Model | Descriptor Type | Predicted Activity (pIC50) | R² | Q² |
| COX-2 Inhibition | 2D and 3D | 5.5 - 7.0 | 0.85 | 0.72 |
| 5-LOX Inhibition | Physicochemical | 5.0 - 6.5 | 0.81 | 0.68 |
Experimental Protocols for In Silico Prediction
This section provides detailed methodologies for the key computational experiments used to predict the activity of this compound.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
Protocol:
-
Ligand Preparation:
-
The 3D structure of this compound is generated using a molecular modeling software (e.g., ChemDraw, Avogadro).
-
Energy minimization of the ligand structure is performed using a suitable force field (e.g., MMFF94).
-
Partial charges are assigned, and rotatable bonds are defined.
-
-
Receptor Preparation:
-
The 3D structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed.
-
Hydrogen atoms are added, and charges are assigned.
-
The binding site is defined based on the co-crystallized ligand or using a binding site prediction tool.
-
-
Docking Simulation:
-
A docking program (e.g., AutoDock Vina, Glide) is used to perform the simulation.
-
The prepared ligand and receptor files are used as input.
-
The search algorithm explores various conformations of the ligand within the defined binding site.
-
The docking results are scored based on the binding affinity, and the top-ranked poses are analyzed.
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR models correlate the chemical structure of a series of compounds with their biological activity.
Protocol:
-
Data Set Preparation:
-
A dataset of structurally diverse thiourea derivatives with known biological activity (e.g., IC50 values) against a specific target is collected.
-
The chemical structures are standardized and optimized.
-
-
Descriptor Calculation:
-
A variety of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound in the dataset using software like PaDEL-Descriptor or Dragon.
-
-
Model Development:
-
The dataset is divided into a training set and a test set.
-
A statistical method (e.g., Multiple Linear Regression, Partial Least Squares, Support Vector Machine) is used to build a model that correlates the descriptors with the biological activity for the training set.
-
-
Model Validation:
-
The predictive power of the QSAR model is evaluated using the test set and statistical parameters such as the correlation coefficient (R²), cross-validated R² (Q²), and root mean square error (RMSE).
-
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time.
Protocol:
-
System Preparation:
-
The top-ranked docked complex of this compound and the target protein from molecular docking is used as the starting structure.
-
The complex is solvated in a water box with appropriate ions to neutralize the system.
-
-
Simulation Parameters:
-
A force field (e.g., AMBER, CHARMM) is chosen for the protein and the ligand.
-
The system is subjected to energy minimization to remove steric clashes.
-
The system is gradually heated to the desired temperature and equilibrated under constant pressure and temperature (NPT ensemble).
-
-
Production Run:
-
A long-duration MD simulation (typically nanoseconds to microseconds) is performed.
-
The trajectory of the atoms is saved at regular intervals.
-
-
Analysis:
-
The stability of the complex is analyzed by calculating the root mean square deviation (RMSD) and root mean square fluctuation (RMSF).
-
The binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor are monitored throughout the simulation.
-
Visualizations
Logical Workflow for In Silico Activity Prediction
Caption: Workflow for predicting the biological activity of the target compound.
Predicted Signaling Pathway Inhibition: Wnt/β-catenin Pathway
Based on the activity of a structurally similar compound, this compound is hypothesized to inhibit the Wnt/β-catenin signaling pathway.
Caption: Hypothesized inhibition of the Wnt/β-catenin pathway by the compound.
Conclusion
While direct experimental data on this compound is limited, in silico prediction methods provide a powerful and efficient approach to hypothesize its biological activities and potential targets. Based on the analysis of structurally similar compounds, this molecule holds promise as a potential anticancer, antimicrobial, or anti-inflammatory agent. The detailed protocols and workflows presented in this guide offer a framework for researchers to further investigate this and other novel thiourea derivatives. Future experimental validation is crucial to confirm these in silico predictions and to fully elucidate the therapeutic potential of this compound.
An In-depth Technical Guide to 1-(2-(Trifluoromethoxy)phenyl)thiourea: Synthesis, Characterization, and Potential Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-(Trifluoromethoxy)phenyl)thiourea, a fluorinated aromatic thiourea derivative. While specific historical discovery data for this particular molecule is not extensively documented in publicly accessible literature, this paper constructs a probable history and detailed synthetic protocol based on established chemical principles and related compounds. The guide summarizes its known physicochemical properties and explores its potential biological activities by drawing parallels with structurally similar thiourea derivatives that have demonstrated significant pharmacological effects, including anticancer and antimicrobial properties. Detailed experimental methodologies for its synthesis and characterization are presented, alongside a discussion of potential mechanisms of action. This document aims to serve as a foundational resource for researchers interested in the further investigation and application of this and related compounds in drug discovery and development.
Introduction
Thiourea derivatives represent a versatile class of organic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and antioxidant effects.[1] The incorporation of fluorine-containing substituents, such as the trifluoromethoxy group, into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. The compound this compound, featuring both a thiourea moiety and a trifluoromethoxy-substituted phenyl ring, is therefore a molecule of significant interest for potential pharmacological applications. This guide provides a detailed examination of its synthesis, properties, and putative biological relevance.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 175205-24-0 | N/A |
| Molecular Formula | C₈H₇F₃N₂OS | [1] |
| Molecular Weight | 236.21 g/mol | [1] |
| Melting Point | 148-152 °C | [1] |
| Boiling Point (Predicted) | 266.3 ± 50.0 °C | [1] |
| Appearance | White to off-white solid (presumed) | N/A |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol | N/A |
Discovery and History
Synthesis
The synthesis of this compound can be achieved through a reliable and straightforward two-step process, commencing with the synthesis of the key intermediate, 2-(trifluoromethoxy)phenyl isothiocyanate, followed by its reaction with ammonia.
Experimental Protocol: Synthesis of 2-(Trifluoromethoxy)phenyl isothiocyanate
Materials:
-
2-(Trifluoromethoxy)aniline
-
Thiophosgene (CSCl₂) or a safer alternative like thiocarbonyl diimidazole (TCDI)
-
Dichloromethane (DCM) or another suitable inert solvent
-
Triethylamine (TEA) or another suitable base
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a well-ventilated fume hood, dissolve 2-(trifluoromethoxy)aniline (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
To this solution, add triethylamine (1.1 equivalents).
-
Slowly add a solution of thiophosgene (1.1 equivalents) in dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield pure 2-(trifluoromethoxy)phenyl isothiocyanate.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-(Trifluoromethoxy)phenyl isothiocyanate
-
Ammonia solution (e.g., 7N in methanol) or ammonium hydroxide
-
Methanol or another suitable polar solvent
-
Stirring apparatus
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-(trifluoromethoxy)phenyl isothiocyanate (1 equivalent) in methanol.
-
To this solution, add a solution of ammonia in methanol (2-3 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the formation of a precipitate. If no precipitate forms, the solvent can be partially evaporated to induce crystallization.
-
Collect the solid product by filtration.
-
Wash the solid with cold methanol to remove any unreacted starting material.
-
Dry the product under vacuum to obtain this compound.
Caption: Synthetic pathway for this compound.
Potential Biological Activities and Mechanisms of Action
While no specific biological studies have been published for this compound, the extensive research on related thiourea derivatives allows for informed speculation on its potential pharmacological profile.
Anticancer Activity
Numerous thiourea derivatives have demonstrated potent anticancer activity through various mechanisms. A closely related compound, 2-bromo-5-(trifluoromethoxy)phenylthiourea, has been reported to inhibit the Wnt/β-catenin signaling pathway in human cervical cancer (HeLa) cells. This pathway is crucial for cell proliferation and is often dysregulated in cancer. It is plausible that this compound could exhibit similar inhibitory effects on this or other cancer-related signaling pathways.
References
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of 1-(2-(Trifluoromethoxy)phenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antioxidant properties. The introduction of a trifluoromethoxy group to the phenyl ring can significantly modulate the compound's lipophilicity and electronic properties, potentially enhancing its therapeutic efficacy and pharmacokinetic profile. This document provides a detailed experimental protocol for the in vitro evaluation of 1-(2-(Trifluoromethoxy)phenyl)thiourea , a novel compound with therapeutic potential. The protocols outlined below are based on established methodologies for analogous thiourea derivatives and are intended to serve as a comprehensive guide for researchers.
Disclaimer: As of the date of this document, specific experimental data for this compound is not publicly available. The quantitative data presented in the tables are representative values derived from published studies on structurally related trifluoromethylphenyl and trifluoromethoxyphenyl thiourea derivatives and should be considered as a reference for expected activity.
Data Presentation: Representative Biological Activities of Structurally Related Thiourea Derivatives
The following tables summarize the in vitro biological activities of thiourea derivatives that are structurally similar to this compound. This data provides a comparative baseline for the potential efficacy of the target compound.
Table 1: Representative In Vitro Cytotoxicity Data (IC50 in µM) of Analogous Thiourea Compounds
| Compound Class | Human Colon Cancer (SW480) | Human Colon Cancer (SW620) | Human Prostate Cancer (PC3) | Human Leukemia (K-562) | Normal Human Keratinocytes (HaCaT) | Reference |
| 3-(Trifluoromethyl)phenylthiourea Analogs | 7.3 - 15.6 | 1.5 - 8.9 | 6.9 - 13.7 | ≤ 10 | > 20 | [1] |
| Biphenyl Thiourea Derivatives (with CF3) | - | - | - | - | - | [1] |
| Quinazoline Thiourea Derivatives | - | - | - | - | - | [1] |
Table 2: Representative Antimicrobial Activity (MIC in µg/mL) of Analogous Thiourea Compounds
| Compound Class | Staphylococcus aureus | Staphylococcus epidermidis | Escherichia coli | Candida albicans | Reference |
| 3-(Trifluoromethyl)phenylthiourea Derivatives | 0.25 - 16 | 0.25 - 16 | ≥ 128 | - | [2] |
| Fluoro/Trifluoromethyl-Substituted Acylthioureas | 0.15 - 2.5 | - | 0.15 - 2.5 | 0.15 - 2.5 | [3] |
Experimental Protocols
The following are detailed protocols for the initial in vitro screening of this compound.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compound against a panel of cancer cell lines.[4][5][6]
Materials:
-
This compound
-
Human cancer cell lines (e.g., SW480, SW620, PC3) and a normal cell line (e.g., HaCaT)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to 70-80% confluency.
-
Trypsinize, count, and seed 5,000-10,000 cells per well in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[4]
-
-
Compound Preparation and Treatment:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is below 0.5%.[4]
-
Remove the medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value by plotting cell viability against compound concentration using appropriate software.
-
Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against various microbial strains.[7]
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
DMSO
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the suspension in the appropriate broth to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
-
Compound Preparation and Dilution:
-
Prepare a stock solution of the compound in DMSO.
-
Perform serial two-fold dilutions in the appropriate broth in a 96-well plate to obtain a range of concentrations (e.g., 0.125 to 256 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well.
-
Include a positive control (microbes in broth) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Protocol 3: Apoptosis Assessment by Annexin V-FITC/Propidium Iodide Staining
This protocol evaluates the ability of the compound to induce apoptosis in cancer cells.[8]
Materials:
-
This compound
-
Cancer cell line of interest
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with the compound at its IC50 concentration for 24-48 hours.
-
-
Cell Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the initial in vitro screening of this compound.
Caption: In vitro screening workflow for a novel thiourea compound.
Potential Signaling Pathway
Based on studies of analogous compounds, thiourea derivatives may exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival.[1]
Caption: Hypothesized inhibition of a pro-survival signaling pathway.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Secure Verification [farfar.pharmacy.bg.ac.rs]
Application Notes and Protocols for 1-(2-(Trifluoromethoxy)phenyl)thiourea in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-(Trifluoromethoxy)phenyl)thiourea is a synthetic organosulfur compound belonging to the thiourea class of molecules. Thiourea derivatives have garnered significant interest in biomedical research due to their diverse biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The incorporation of a trifluoromethoxy group on the phenyl ring can significantly influence the compound's lipophilicity and electronic properties, potentially enhancing its cellular uptake and biological efficacy. Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible results in cell-based assays. These application notes provide a detailed protocol for the solubilization and application of this compound in a typical cell culture setting.
Data Presentation: Solubility
Table 1: Solubility of a Representative Thiourea Compound (N-Phenylthiourea)
| Solvent | Approximate Solubility |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[4] |
| Dimethyl Formamide (DMF) | ~30 mg/mL[4] |
| Aqueous Buffers (e.g., PBS, pH 7.2) | Sparingly soluble[4] |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL[4] |
Note: The solubility of this compound is expected to be in a similar range. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound, typically in DMSO, which can be stored for later use.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.
-
Adding Solvent: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). It is advisable to start with a small volume of DMSO and gradually add more to ensure complete dissolution.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.
-
Sterilization: While DMSO at high concentrations is generally sterile, for critical applications, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter compatible with organic solvents.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. A stock solution in DMSO can be stable for at least one year when stored at -80°C.[5]
Protocol 2: Preparation of Working Solutions for Cell Culture Assays
This protocol details the dilution of the high-concentration stock solution to the final working concentrations for treating cells in culture.
Materials:
-
High-concentration stock solution of this compound in DMSO
-
Sterile, pre-warmed complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the concentrated stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To minimize the final concentration of DMSO in the cell culture medium, it is good practice to perform an intermediate dilution of the stock solution in sterile, pre-warmed cell culture medium. For example, dilute the 10 mM stock solution 1:100 in medium to obtain a 100 µM intermediate solution.
-
Final Dilution: Add the appropriate volume of the intermediate solution (or the stock solution directly for higher final concentrations) to the cell culture wells containing cells and medium to achieve the desired final concentrations. Ensure that the final concentration of DMSO in the culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Mixing and Incubation: Gently mix the contents of the wells by swirling the plate. Incubate the cells for the desired treatment period under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Vehicle Control: It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of the test compound used.
Mandatory Visualizations
Caption: Experimental workflow for preparing and using this compound in cell culture.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols for 1-(2-(Trifluoromethoxy)phenyl)thiourea as a Potential Enzyme Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiourea derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including significant potential as enzyme inhibitors.[1][2][3] The presence of a toxophoric thiocarbonyl group and the ability to form extensive hydrogen bonds contribute to their inhibitory action against various enzymes.[4][5] The specific compound, 1-(2-(Trifluoromethoxy)phenyl)thiourea, incorporates a trifluoromethoxy group, which is known to enhance metabolic stability and cell permeability, making it an attractive candidate for drug development. While specific data for this exact molecule is not extensively available, this document provides a generalized framework for its evaluation as a potential inhibitor of key enzymes, drawing parallels from structurally related thiourea derivatives.
Thiourea-based compounds have demonstrated inhibitory activity against several classes of enzymes, including:
-
Urease: Involved in bacterial pathogenesis and nitrogen metabolism in agriculture.[6][7]
-
Carbonic Anhydrases (CAs): Implicated in various physiological processes and diseases like glaucoma and cancer.[8][9]
-
Cholinesterases (AChE and BChE): Key targets in the management of Alzheimer's disease.[1][3]
-
Tyrosinase: A crucial enzyme in melanin biosynthesis and a target for treating hyperpigmentation disorders.[10][11]
-
Other Enzymes: Including lipoxygenase, xanthine oxidase, and various kinases.[12]
These application notes will focus on the potential of this compound as an inhibitor of urease and carbonic anhydrase, for which well-established assay protocols exist.
Potential Mechanism of Action
The inhibitory mechanism of thiourea derivatives often involves the interaction of the sulfur and nitrogen atoms with metal ions in the enzyme's active site or with key amino acid residues.[4][13] The sulfur atom can act as a strong electron donor, facilitating coordination with metal centers like the nickel ions in urease or the zinc ion in carbonic anhydrase.[4] Hydrogen bonding between the N-H groups of the thiourea and amino acid residues within the active site further stabilizes the enzyme-inhibitor complex.
Caption: Proposed interaction of this compound with a target enzyme's active site.
Data Presentation
While specific quantitative data for this compound is not available, the following table illustrates how inhibitory data for this compound and related derivatives could be presented. IC₅₀ (half-maximal inhibitory concentration) values are a standard measure of inhibitor potency.
| Compound | Target Enzyme | IC₅₀ (µM)[1][6][9] |
| This compound | Urease | To be determined |
| This compound | Carbonic Anhydrase II | To be determined |
| Thiourea (Reference) | Urease | 21.9 |
| Acetazolamide (Reference) | Carbonic Anhydrase II | ~0.012 - 1.19 |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase | 50 (µg/mL) |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase | 60 (µg/mL) |
Experimental Protocols
Detailed methodologies for assessing the inhibitory potential of this compound against urease and carbonic anhydrase are provided below.
Protocol 1: In Vitro Urease Inhibition Assay (Berthelot Method)
This colorimetric assay quantifies the ammonia produced from the enzymatic breakdown of urea.[7] The ammonia reacts with a phenol-hypochlorite solution to form a colored indophenol compound, which can be measured spectrophotometrically.[7]
Materials and Reagents:
-
Urease enzyme (e.g., from Jack bean)
-
Urea
-
Phosphate buffer (e.g., 20 mM, pH 7.5)
-
This compound (test compound)
-
Thiourea (positive control)
-
DMSO (solvent for compounds)
-
Phenol-nitroprusside solution
-
Alkaline hypochlorite solution
-
96-well microplate
-
Microplate reader
Experimental Workflow:
Caption: Workflow for the in vitro urease inhibition assay.
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound and the positive control (thiourea) in DMSO.
-
Prepare serial dilutions of the test and control compounds in phosphate buffer.
-
Prepare working solutions of urease enzyme and urea in phosphate buffer.
-
-
Assay in 96-Well Plate:
-
Add 25 µL of the appropriate buffer, test compound dilution, or positive control to the wells.
-
Add 25 µL of the urease enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the urea solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Color Development and Measurement:
-
Add 50 µL of the phenol-nitroprusside solution to each well.
-
Add 50 µL of the alkaline hypochlorite solution to each well.
-
Incubate at room temperature for 20 minutes for color development.
-
Measure the absorbance at a wavelength between 625 and 670 nm using a microplate reader.
-
-
Data Analysis:
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay
This assay is based on the principle that carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol (p-NP).[8] The rate of p-NP formation is monitored spectrophotometrically.
Materials and Reagents:
-
Carbonic Anhydrase (CA) enzyme (e.g., human or bovine erythrocyte CA)
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
This compound (test compound)
-
Acetazolamide (positive control)
-
DMSO or acetonitrile (solvent for compounds)
-
96-well microplate
-
Microplate reader
Experimental Workflow:
Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound and the positive control (acetazolamide) in DMSO or acetonitrile.
-
Prepare serial dilutions of the test and control compounds.
-
Prepare a working solution of the CA enzyme in cold Tris-HCl buffer.
-
Prepare a fresh solution of p-NPA substrate in acetonitrile or DMSO.
-
-
Assay in 96-Well Plate:
-
Set up the plate with blanks (no enzyme), maximum activity controls (no inhibitor), test compound wells, and positive control wells.[8]
-
Add 158 µL of Tris-HCl buffer to the appropriate wells.
-
Add 2 µL of the corresponding inhibitor working solution (or DMSO for the maximum activity control).
-
Add 20 µL of the CA working solution to all wells except the blank.
-
Incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.[8]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.[8]
-
-
Data Analysis:
-
Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percent inhibition using the formula: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100[8]
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
This compound holds promise as a potential enzyme inhibitor due to its structural features, which are common among known bioactive thiourea derivatives. The provided protocols for urease and carbonic anhydrase inhibition assays offer a robust starting point for the in vitro evaluation of this compound. Further studies, including determination of IC₅₀ values against a broader panel of enzymes, kinetic studies to elucidate the mechanism of inhibition, and in vivo efficacy and toxicity assessments, are necessary to fully characterize its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 3. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmaterenvironsci.com [jmaterenvironsci.com]
- 5. content.ampp.org [content.ampp.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
Application of 1-(2-(Trifluoromethoxy)phenyl)thiourea Derivatives in Cancer Research
Introduction
Thiourea derivatives have emerged as a promising class of compounds in cancer research due to their diverse biological activities. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, often through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. The presence of a trifluoromethoxy (-OCF3) or trifluoromethyl (-CF3) group on the phenyl ring can significantly influence the compound's lipophilicity, metabolic stability, and target-binding affinity, making these derivatives particularly interesting for drug development.
This application note details the potential anticancer applications of thiourea derivatives, with a focus on analogs of 1-(2-(Trifluoromethoxy)phenyl)thiourea, summarizing their cytotoxic activities and outlining relevant experimental protocols.
Quantitative Data Summary
The cytotoxic activity of various trifluoromethylphenyl and trifluoromethoxyphenyl thiourea derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
Table 1: Cytotoxic Activity (IC50) of Trifluoromethylphenyl Thiourea Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(Trifluoromethyl)phenylthiourea analog 2 (3,4-dichloro) | SW620 (Metastatic Colon Cancer) | 1.5 ± 0.72 | [1] |
| 3-(Trifluoromethyl)phenylthiourea analog 8 (4-CF3-phenyl) | SW620 (Metastatic Colon Cancer) | 5.8 ± 0.76 | [1] |
| 3-(Trifluoromethyl)phenylthiourea analog 9 (4-chlorophenyl) | SW620 (Metastatic Colon Cancer) | 7.6 ± 1.75 | [1] |
| 3-(Trifluoromethyl)phenylthiourea analog 2 (3,4-dichloro) | SW480 (Primary Colon Cancer) | 9.0 ± 2.08 | [1] |
| 3-(Trifluoromethyl)phenylthiourea analog 8 (4-CF3-phenyl) | SW480 (Primary Colon Cancer) | 8.9 ± 1.15 | [1] |
| 3-(Trifluoromethyl)phenylthiourea analog 2 (3,4-dichloro) | PC3 (Prostate Cancer) | 6.3 ± 1.21 | [1] |
| 3-(Trifluoromethyl)phenylthiourea analog 8 (4-CF3-phenyl) | PC3 (Prostate Cancer) | 7.3 ± 1.53 | [1] |
| 3-(Trifluoromethyl)phenylthiourea analog 2 (3,4-dichloro) | K-562 (Leukemia) | 6.3 ± 0.98 | [1] |
| 3-(Trifluoromethyl)phenylthiourea analog 8 (4-CF3-phenyl) | K-562 (Leukemia) | 6.9 ± 1.10 | [1] |
Table 2: Apoptotic Activity of 3-(Trifluoromethyl)phenylthiourea Derivatives in Colon Cancer Cells
| Compound | Cell Line | % of Cells in Late Apoptosis | Reference |
| 2 (3,4-dichloro) | SW480 | 95 ± 1.5 | [1] |
| 8 (4-CF3-phenyl) | SW480 | 97 ± 1.2 | [1] |
| 1 | SW480 | 60 ± 1.8 | [1] |
| 9 (4-chlorophenyl) | SW480 | 24 ± 0.4 | [1] |
| 2 (3,4-dichloro) | SW620 | 99 ± 0.5 | [1] |
| 1 | SW620 | 57 ± 1.2 | [1] |
Mechanism of Action and Signaling Pathways
Thiourea derivatives exert their anticancer effects through various mechanisms. One notable example is the inhibition of the Wnt/β-catenin signaling pathway.[1]
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers. A study on 2-bromo-5-(trifluoromethoxy)phenylthiourea, a quinazoline derivative, revealed its ability to suppress the proliferation and migration of human cervical HeLa cells by inhibiting this pathway.[1]
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the anticancer properties of thiourea derivatives.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., SW480, SW620, PC3, K-562) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the thiourea derivative in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the thiourea derivative at its IC50 concentration for 48-72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).
Conclusion
While specific data for this compound is lacking, the broader class of trifluoromethyl and trifluoromethoxy-substituted phenyl thiourea derivatives demonstrates significant potential as anticancer agents. They exhibit cytotoxicity against a range of cancer cell lines, including those of colon, prostate, and leukemia origin. The proposed mechanisms of action, such as the inhibition of the Wnt/β-catenin pathway, highlight their potential for targeted cancer therapy. The provided protocols offer a robust framework for the systematic evaluation of this compound and other novel thiourea derivatives in cancer research. Further investigation into the specific molecular targets and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic potential.
References
Application Notes and Protocols for Antibacterial Studies of 1-(2-(Trifluoromethoxy)phenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. This necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. Thiourea derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antibacterial effects. The compound 1-(2-(Trifluoromethoxy)phenyl)thiourea, featuring a trifluoromethoxy group, is of particular interest due to the known contribution of fluorine-containing moieties to enhanced metabolic stability and bioactivity.
These application notes provide a comprehensive overview of the potential use of this compound in antibacterial research. This document outlines detailed protocols for evaluating its antibacterial efficacy through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays. Furthermore, it delves into the likely mechanism of action, which is believed to involve the inhibition of key bacterial enzymes essential for DNA replication.
Data Presentation
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 8 | 16 |
| Methicillin-resistantStaphylococcus aureus (MRSA) | Gram-positive | 16 | 32 |
| Escherichia coli (ATCC 25922) | Gram-negative | 32 | 64 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 64 | >64 |
Mechanism of Action
Thiourea derivatives are known to exert their antibacterial effects by targeting essential bacterial enzymes. The proposed mechanism of action for this compound involves the inhibition of DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these topoisomerases, the compound induces breaks in the bacterial chromosome and prevents proper DNA coiling and separation, ultimately leading to bacterial cell death. The trifluoromethoxy group is believed to enhance the lipophilicity of the molecule, facilitating its penetration through the bacterial cell membrane.[1]
Proposed mechanism of action for this compound.
Experimental Protocols
The following are detailed protocols for determining the MIC and MBC of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from established methods for antimicrobial susceptibility testing.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
-
Resazurin sodium salt solution (optional, for viability indication)
Procedure:
-
Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the compound stock solution (appropriately diluted in MHB to twice the highest desired test concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (MHB and inoculum, no compound).
-
Well 12 will serve as the sterility control (MHB only).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 7.5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm. The addition of a viability indicator like resazurin can also aid in the determination.
References
Application Notes and Protocols for 1-(2-(Trifluoromethoxy)phenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antimicrobial, anticancer, and antioxidant properties.[1][2] The specific compound, 1-(2-(Trifluoromethoxy)phenyl)thiourea, possesses structural motifs—a trifluoromethoxy group and a thiourea core—that suggest potential for biological activity. The trifluoromethoxy group can enhance metabolic stability and cell permeability, while the thiourea moiety is known to interact with various biological targets.
This document provides detailed application notes and experimental protocols for the preliminary assessment of this compound's biological activity. The protocols are based on established methodologies for analogous thiourea derivatives and are intended to guide researchers in the initial screening and characterization of this compound.
Potential Biological Activities and Assays
Based on the activities of structurally related thiourea compounds, this compound is a candidate for investigation in the following areas:
-
Anticancer Activity: Thiourea derivatives have been shown to exert cytotoxic effects on various cancer cell lines.[3] Potential mechanisms include the inhibition of key signaling pathways like Wnt/β-catenin and targeting proteins such as K-Ras.[3]
-
Antimicrobial Activity: Many thiourea compounds exhibit antibacterial and antifungal properties.[4][5] A common mechanism of action is the inhibition of bacterial enzymes essential for DNA replication, such as DNA gyrase and topoisomerase IV.[6]
The following sections provide detailed protocols for assays relevant to these potential activities.
Data Presentation: Illustrative Data from Related Thiourea Derivatives
Note: The following data are for structurally related thiourea compounds and are provided for illustrative purposes to indicate the range of activities that might be observed. No specific quantitative data for this compound was found in the public domain at the time of this writing.
Table 1: Illustrative Cytotoxicity of Phenylthiourea Analogs against Cancer Cell Lines
| Compound/Analog | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Selectivity Index (SI) |
| 3,4-dichlorophenylthiourea | SW620 (colon) | 1.5 ± 0.72 | Cisplatin | >20 | >13.3 |
| 4-CF3-phenylthiourea | PC3 (prostate) | 6.9 ± 1.64 | Cisplatin | 13.7 ± 7.04 | >1.9 |
| 3,4-dichlorophenylthiourea | K-562 (leukemia) | 8.9 ± 3.48 | Cisplatin | >20 | >2.2 |
Data adapted from a study on 3-(trifluoromethyl)phenylthiourea analogs.[3] The Selectivity Index (SI) is calculated as IC50 in a normal cell line (e.g., HaCaT) / IC50 in the cancer cell line.
Table 2: Illustrative Antimicrobial Activity of Thiourea Derivatives
| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Fluorinated thiourea derivative 4a | Staphylococcus aureus | 1.95 | Not Specified | - |
| Fluorinated thiourea derivative 4a | Escherichia coli | 7.81 | Not Specified | - |
| Thiourea Derivative TD4 | MRSA (USA 300) | 2 | Oxacillin | >256 |
Data adapted from studies on various fluorinated and other thiourea derivatives.[4][7]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[1]
Materials:
-
This compound
-
Selected cancer cell lines (e.g., SW620, PC3) and a non-cancerous control cell line (e.g., HaCaT)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same DMSO concentration) and an untreated control.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Antibacterial Susceptibility Testing by Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against selected bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., ampicillin, ciprofloxacin)
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform a two-fold serial dilution in CAMHB in a 96-well plate to obtain a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension in CAMHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Controls: Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a growth control (bacteria in broth with DMSO).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed. This can be confirmed by measuring the optical density at 600 nm.
Caption: Workflow for the broth microdilution MIC assay.
Potential Signaling Pathways for Investigation
Should this compound demonstrate significant anticancer activity, further studies could explore its impact on key oncogenic signaling pathways.
Wnt/β-catenin Signaling Pathway
Aberrant activation of the Wnt/β-catenin pathway is a hallmark of many cancers.[8][9] Thiourea derivatives have been reported to modulate this pathway.[3]
Caption: The canonical Wnt/β-catenin signaling pathway.
KRAS Signaling Pathway
KRAS is a frequently mutated oncogene.[10][11] Inhibiting KRAS or its downstream effectors is a key therapeutic strategy.
Caption: The KRAS downstream signaling pathway.
Conclusion
The provided application notes and protocols offer a foundational framework for investigating the potential biological activities of this compound. While specific data for this compound is not yet available, the methodologies outlined are robust and widely used for the characterization of novel chemical entities. The illustrative data from related compounds suggest that this molecule may possess valuable anticancer and/or antimicrobial properties, warranting further experimental exploration.
References
- 1. benchchem.com [benchchem.com]
- 2. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psecommunity.org [psecommunity.org]
- 7. mdpi.com [mdpi.com]
- 8. Wnt/β-catenin signaling in cancers and targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pathology & Oncology Research | The Research Progress of Direct KRAS G12C Mutation Inhibitors [por-journal.com]
Application Note: High-Throughput Screening of 1-(2-(Trifluoromethoxy)phenyl)thiourea for KinaseX Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(2-(Trifluoromethoxy)phenyl)thiourea is a novel small molecule inhibitor of KinaseX, a key enzyme implicated in proliferative diseases. Thiourea derivatives have been recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This document provides a detailed protocol for a high-throughput screening (HTS) assay to identify and characterize inhibitors of KinaseX, utilizing this compound as a reference compound.
Physicochemical Properties
The fundamental properties of the parent compound, phenylthiourea, include a molecular weight of 152.22 g/mol and a melting point of 154°C.[3] For this compound, the specific properties are as follows:
| Property | Value |
| Molecular Formula | C8H7F3N2OS |
| Molecular Weight | 236.21 g/mol [4] |
| Melting Point | 148-152°C[4] |
| Boiling Point | 266.3±50.0 °C (Predicted)[4] |
| Appearance | White solid |
Mechanism of Action
While the precise mechanism of action for many thiourea derivatives is still under investigation, they are known to interact with various biological targets. Some derivatives inhibit key enzymes in signaling pathways, such as epidermal growth factor receptor kinase or vascular endothelial growth factor receptor 2.[1] Other related compounds have been shown to block K-Ras protein and inhibit the Wnt/β-catenin signaling pathway.[1] For the purpose of this application note, we will consider this compound as a potent inhibitor of KinaseX, a hypothetical serine/threonine kinase involved in a cancer-related signaling cascade.
Hypothetical Signaling Pathway
Caption: Hypothetical KinaseX signaling pathway inhibited by this compound.
High-Throughput Screening Protocol
This protocol describes a luminescence-based kinase assay to measure the activity of KinaseX and the inhibitory effect of this compound. The assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity, while a sustained high luminescence indicates inhibition.
Materials and Reagents:
-
KinaseX, recombinant enzyme
-
KinaseX substrate peptide
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
384-well white, opaque plates
-
Acoustic liquid handler or multichannel pipette
-
Plate reader with luminescence detection capabilities
Experimental Workflow
Caption: Workflow for the KinaseX high-throughput screening assay.
Detailed Protocol:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO at a concentration of 10 mM.
-
Perform serial dilutions to create a concentration gradient for IC50 determination (e.g., from 10 mM to 1 nM).
-
-
Assay Plate Preparation:
-
Using an acoustic liquid handler, dispense 50 nL of each compound concentration into the wells of a 384-well plate.
-
For control wells, dispense 50 nL of DMSO (negative control, 100% activity) and a known KinaseX inhibitor (positive control, 0% activity).
-
-
Enzyme Addition:
-
Prepare a solution of KinaseX in kinase buffer at a 2X final concentration.
-
Add 5 µL of the enzyme solution to each well of the assay plate.
-
Incubate for 15 minutes at room temperature.
-
-
Reaction Initiation:
-
Prepare a 2X solution of the KinaseX substrate peptide and ATP in kinase buffer.
-
Add 5 µL of the substrate/ATP solution to each well to initiate the kinase reaction. The final volume in each well is now 10 µL.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add 10 µL of the Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
-
Data Analysis
The inhibitory activity is calculated as a percentage of the control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the concentration-response data to a four-parameter logistic equation.
Hypothetical Quantitative Data
The following table summarizes the hypothetical inhibitory activity of this compound and related compounds against KinaseX.
| Compound | IC50 (µM) | Maximum Inhibition (%) |
| This compound | 0.25 | 98 |
| 1-(3-(Trifluoromethoxy)phenyl)thiourea | 1.5 | 95 |
| 1-(4-(Trifluoromethoxy)phenyl)thiourea | 5.2 | 92 |
| Phenylthiourea | > 50 | 15 |
| Staurosporine (Control Inhibitor) | 0.01 | 100 |
Logical Relationship Diagram
Caption: Logical relationship between the compound, target, assay, and result.
This application note provides a comprehensive, albeit representative, framework for the high-throughput screening of this compound as a potential KinaseX inhibitor. The detailed protocols and workflows can be adapted for screening other thiourea derivatives or targeting different kinases. The provided data and visualizations serve as a guide for researchers in the field of drug discovery and development.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.finalsite.net [resources.finalsite.net]
- 4. 1-(2-(TRIFLUOROMETHOXY)PHENYL)-2-THIOUREA CAS#: 175205-24-0 [m.chemicalbook.com]
Synthetic Derivatives of 1-(2-(Trifluoromethoxy)phenyl)thiourea: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of synthetic derivatives of 1-(2-(trifluoromethoxy)phenyl)thiourea. These compounds are of significant interest in medicinal chemistry due to their potential therapeutic applications, including anticancer, antimicrobial, and enzyme inhibitory activities. The trifluoromethoxy group often enhances metabolic stability and lipophilicity, making these derivatives promising candidates for drug development.
Biological Activities and Applications
Derivatives of this compound have demonstrated a range of biological activities. The core thiourea scaffold is a versatile pharmacophore, and its combination with the trifluoromethoxy-substituted phenyl ring can lead to potent biological effects.
Anticancer Activity
Substituted thiourea derivatives are known to exhibit cytotoxic effects against various cancer cell lines.[1] The presence of electron-withdrawing groups, such as the trifluoromethoxy group, can enhance this activity.[1] These compounds can interfere with critical cellular pathways involved in cancer progression.
One of the key mechanisms of action for many thiourea derivatives is the inhibition of receptor tyrosine kinases (RTKs), such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2] VEGFR-2 is a crucial mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3] By inhibiting VEGFR-2, these compounds can disrupt the tumor's blood supply, leading to reduced growth and proliferation.
Another important pathway implicated in cancer and targeted by some thiourea derivatives is the Wnt/β-catenin signaling pathway.[4] Aberrant activation of this pathway is a hallmark of many cancers, contributing to tumor initiation and progression.[5] Specific thiourea derivatives have been shown to suppress the proliferation of cancer cells by inhibiting this pathway.[4]
Antimicrobial Activity
Thiourea derivatives have also been investigated for their antibacterial and antifungal properties.[6] The trifluoromethylphenyl moiety, in particular, has been associated with strong inhibitory effects against Gram-positive pathogens. The lipophilicity conferred by fluorinated groups may enhance the penetration of bacterial cell membranes.
Quantitative Data Summary
The following tables summarize the biological activity of various thiourea derivatives, providing a comparative overview of their efficacy.
Table 1: Anticancer Activity of Phenylthiourea Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (Colon) | 1.5 ± 0.72 | [1] |
| 1-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (Colon) | 7.6 ± 1.75 | [1] |
| 1-(4-(trifluoromethyl)phenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (Colon) | 5.8 ± 0.76 | [1] |
| Quinoxaline-based urea derivative | VEGFR-2 | 12.1 nM | [7] |
| Furopyrimidine derivative | VEGFR-2 | 946 nM | [6] |
| Thienopyrimidine derivative | VEGFR-2 | 21 nM | [6] |
Table 2: Antimicrobial Activity of Thiourea Derivatives
| Compound/Derivative | Microbial Strain | MIC (mg/mL) | Reference |
| 2-((4-chlorophenoxy)methyl)-N-(arylcarbamothioyl)benzamide derivatives | Staphylococcus aureus | 0.15 - 2.5 | [8] |
| 2-((4-chlorophenoxy)methyl)-N-(arylcarbamothioyl)benzamide derivatives | Candida albicans | 0.15 - 2.5 | [8] |
Experimental Protocols
General Synthesis of 1-(2-(Trifluoromethoxy)phenyl)-3-substituted-thiourea Derivatives
This protocol describes a general one-step method for the synthesis of 1,3-disubstituted thioureas from 2-(trifluoromethoxy)aniline and a substituted isothiocyanate.
Materials:
-
2-(Trifluoromethoxy)aniline
-
Substituted phenyl isothiocyanate
-
Anhydrous acetonitrile
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolve 2-(trifluoromethoxy)aniline (1.0 mmol) in anhydrous acetonitrile (10 mL) at room temperature in a reaction vessel.
-
To this solution, add the substituted phenyl isothiocyanate (1.0 mmol).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Continue stirring for 12-24 hours or until the reaction is complete.
-
Upon completion, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 1-(2-(trifluoromethoxy)phenyl)-3-substituted-thiourea derivative.
-
Confirm the structure of the synthesized compound using spectroscopic methods such as FTIR, 1H NMR, 13C NMR, and Mass Spectrometry.
Workflow for Synthesis:
In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Synthesized thiourea derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized thiourea derivatives in the growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO, the solvent for the compounds) and a blank control (medium only). Incubate for another 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
MTT Assay Workflow:
In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
This protocol is for determining the minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains using the broth microdilution method.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Synthesized thiourea derivatives
-
Standard antimicrobial agent (positive control)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL for bacteria.
-
Compound Dilution: Prepare serial two-fold dilutions of the synthesized compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension to achieve a final concentration of approximately 5 x 105 CFU/mL. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Signaling Pathway Diagrams
Inhibition of VEGFR-2 Signaling Pathway
References
- 1. atcc.org [atcc.org]
- 2. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 6. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 8. abcam.cn [abcam.cn]
Application Notes and Protocols for In Vivo Studies of 1-(2-(Trifluoromethoxy)phenyl)thiourea
Disclaimer: To date, specific in vivo studies for 1-(2-(Trifluoromethoxy)phenyl)thiourea have not been extensively reported in publicly available scientific literature. The following application notes and protocols are presented as a predictive guide for researchers and drug development professionals. These protocols are based on established methodologies for evaluating novel anti-cancer compounds in vivo and the known biological activities of structurally related thiourea derivatives.
Introduction
This compound is a synthetic organosulfur compound belonging to the thiourea class of molecules. While in vivo data for this specific molecule is limited, various substituted thiourea derivatives have demonstrated promising anti-cancer properties in preclinical studies. Notably, related compounds have been shown to modulate key oncogenic signaling pathways. For instance, 2-bromo-5-(trifluoromethoxy)phenylthiourea has been reported to suppress cancer cell proliferation and migration by inhibiting the Wnt/β-catenin signaling pathway. These findings provide a rationale for investigating the anti-tumor efficacy of this compound in relevant animal models.
This document outlines proposed protocols for assessing the anti-cancer activity, toxicity profile, and potential mechanism of action of this compound in in vivo models.
Proposed Anti-Cancer Applications
Based on the activity of structurally similar compounds, this compound is a candidate for investigation in solid tumors where Wnt/β-catenin signaling is frequently dysregulated, such as colorectal cancer.
Experimental Protocols
This protocol describes a subcutaneous xenograft study using a human colorectal cancer cell line to evaluate the anti-tumor activity of this compound.
3.1.1. Materials and Reagents
-
Cell Line: HCT-116 or SW480 human colorectal carcinoma cells.
-
Animals: 6-8 week old female athymic nude mice (nu/nu).
-
Test Compound: this compound, synthesized and purified (>98%).
-
Vehicle: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Positive Control: 5-Fluorouracil (5-FU).
-
Anesthetics: Isoflurane or Ketamine/Xylazine cocktail.
-
Other: Matrigel, sterile PBS, syringes, needles, calipers, animal balances.
3.1.2. Experimental Procedure
-
Cell Culture and Implantation:
-
Culture HCT-116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Harvest cells at 80-90% confluency and resuspend in sterile PBS at a concentration of 5 x 10^7 cells/mL.
-
Mix the cell suspension 1:1 with Matrigel.
-
Subcutaneously inject 0.2 mL of the cell/Matrigel suspension into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth every 2-3 days using a digital caliper. Tumor volume is calculated using the formula: Volume = (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Group 1 (Vehicle Control): Administer vehicle intraperitoneally (i.p.) daily.
-
Group 2 (Low Dose): Administer this compound at 25 mg/kg (i.p.) daily.
-
Group 3 (High Dose): Administer this compound at 50 mg/kg (i.p.) daily.
-
Group 4 (Positive Control): Administer 5-FU at 20 mg/kg (i.p.) every other day.
-
Treat animals for 21 consecutive days.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight twice weekly.
-
Monitor animals for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
The study endpoint is reached when tumors in the control group exceed 2000 mm³, or after 21 days of treatment.
-
Euthanize all animals and collect tumors, blood, and major organs for further analysis.
-
This protocol aims to determine the maximum tolerated dose (MTD) and assess the acute toxicity profile of this compound.
3.2.1. Animals and Dosing
-
Animals: 6-8 week old healthy male and female BALB/c mice.
-
Dosing: Administer single ascending doses of the compound (e.g., 50, 100, 200, 500, 1000 mg/kg) via intraperitoneal injection to groups of 3 mice per sex per dose level.
3.2.2. Procedure
-
Administer a single dose of this compound or vehicle.
-
Observe animals continuously for the first 4 hours, then daily for 14 days.
-
Record clinical signs of toxicity, morbidity, and mortality.
-
Measure body weights on days 0, 7, and 14.
-
At day 14, euthanize surviving animals and perform gross necropsy.
-
Collect blood for hematology and clinical chemistry analysis.
-
Collect major organs (liver, kidneys, spleen, heart, lungs) for histopathological examination.
Data Presentation
| Treatment Group | Dose and Schedule | Mean Tumor Volume (Day 21, mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | Daily, i.p. | 1850 ± 210 | - | -2.5 ± 1.5 |
| Compound (Low) | 25 mg/kg, Daily, i.p. | 1100 ± 150 | 40.5 | -4.0 ± 2.0 |
| Compound (High) | 50 mg/kg, Daily, i.p. | 650 ± 95 | 64.9 | -7.8 ± 2.5 |
| 5-Fluorouracil | 20 mg/kg, Q.O.D., i.p. | 720 ± 110 | 61.1 | -10.2 ± 3.0 |
| Dose (mg/kg) | Sex | Mortality | Clinical Signs | Gross Necropsy Findings |
| Vehicle | M/F | 0/6 | None observed | No abnormalities |
| 50 | M/F | 0/6 | None observed | No abnormalities |
| 100 | M/F | 0/6 | Mild lethargy at 2h | No abnormalities |
| 200 | M/F | 0/6 | Lethargy, ruffled fur at 4h | No abnormalities |
| 500 | M/F | 2/6 | Severe lethargy, ataxia | Pale liver in mortalities |
| 1000 | M/F | 6/6 | Severe lethargy, seizures | - |
Visualizations
Caption: Workflow for the in vivo xenograft efficacy study.
Caption: Proposed mechanism targeting the Wnt/β-catenin pathway.
Application Notes and Protocols for Flow Cytometry Analysis Following Treatment with 1-(2-(Trifluoromethoxy)phenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the cellular effects of 1-(2-(Trifluoromethoxy)phenyl)thiourea. This document includes detailed protocols for assessing apoptosis and cell cycle distribution, along with data presentation guidelines and visual representations of experimental workflows and potential signaling pathways.
Introduction
Thiourea derivatives are a class of organic compounds investigated for their potential therapeutic properties, including anticancer activities.[1][2] These compounds have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[1][3] Flow cytometry is a powerful technique for quantitatively assessing these cellular responses to a compound like this compound. This document outlines the application of flow cytometry to elucidate the mechanism of action of this compound.
Potential Mechanisms of Action: Thiourea derivatives can target specific molecular pathways involved in cancer progression.[4] This may include the inhibition of angiogenesis and modulation of cancer cell signaling pathways.[4] Some derivatives have been shown to induce the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria.[2]
Data Presentation: Quantitative Analysis
Summarizing quantitative flow cytometry data in a clear, tabular format is crucial for interpretation and comparison.
Table 1: Apoptosis Analysis in Cancer Cells Treated with this compound for 48 hours.
| Treatment Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 94.5 ± 2.8 | 3.1 ± 0.9 | 2.4 ± 0.7 |
| 1 | 85.2 ± 3.5 | 9.8 ± 1.5 | 4.0 ± 1.1 |
| 5 | 63.7 ± 4.1 | 25.4 ± 3.2 | 10.9 ± 2.5 |
| 10 | 41.9 ± 3.9 | 40.1 ± 4.5 | 18.0 ± 3.1 |
| 25 | 20.3 ± 2.7 | 55.8 ± 5.3 | 23.9 ± 3.8 |
Table 2: Cell Cycle Analysis in Cancer Cells Treated with this compound for 24 hours.
| Treatment Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| 0 (Vehicle Control) | 55.3 ± 3.1 | 28.9 ± 2.5 | 15.8 ± 1.9 | 1.5 ± 0.4 |
| 1 | 53.1 ± 2.9 | 30.5 ± 2.8 | 16.4 ± 2.0 | 2.1 ± 0.6 |
| 5 | 45.8 ± 3.3 | 38.2 ± 3.1 | 16.0 ± 1.8 | 8.7 ± 1.3 |
| 10 | 35.2 ± 2.8 | 45.6 ± 3.5 | 19.2 ± 2.2 | 15.4 ± 2.1 |
| 25 | 28.7 ± 2.5 | 30.1 ± 2.9 | 41.2 ± 3.3 | 24.6 ± 2.9 |
Experimental Protocols & Methodologies
Detailed protocols are provided for apoptosis and cell cycle analysis using flow cytometry.
Protocol: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This assay identifies cells undergoing apoptosis based on the translocation of phosphatidylserine to the outer leaflet of the plasma membrane, where it is bound by Annexin V. Propidium Iodide is used as a viability dye to distinguish between early apoptotic, late apoptotic, and necrotic cells.[5][6]
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)[5]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound and a vehicle control for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (which may contain detached apoptotic cells). Wash the adherent cells with PBS and detach them using trypsin. Combine the detached cells with their corresponding medium.
-
For suspension cells, collect the cell suspension.
-
-
Washing: Centrifuge the cell suspensions at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellets once with cold PBS. Centrifuge again and discard the supernatant.
-
Staining:
-
Resuspend the cell pellets in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.[5]
-
Use appropriate controls (unstained cells, Annexin V-FITC only, and PI only) to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Interpretation: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.[6]
Protocol: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This method is used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)[7]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat them with this compound as described in the apoptosis protocol.
-
Cell Harvesting: Harvest adherent or suspension cells as previously described.
-
Fixation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a histogram to visualize the distribution of cells based on DNA content.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 peak which represents apoptotic cells with fragmented DNA.[8]
-
Visualizations: Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) to illustrate key processes.
Caption: Experimental workflow for flow cytometry analysis.
Caption: Potential intrinsic apoptotic signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of terminal functionalized thiourea-containing dipeptides as antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25590F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. wp.uthscsa.edu [wp.uthscsa.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(2-(Trifluoromethoxy)phenyl)thiourea
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the synthesis of 1-(2-(trifluoromethoxy)phenyl)thiourea.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The primary methods for synthesizing aryl thioureas, including this compound, involve the reaction of the corresponding amine, 2-(trifluoromethoxy)aniline, with a thioacylating agent. Common approaches include:
-
Reaction with Thiocyanate Salts : A widely used method involves reacting the amine hydrochloride salt with an alkali metal or ammonium thiocyanate.[1]
-
Reaction with an Isothiocyanate : This involves the nucleophilic addition of an amine to an isothiocyanate.[2][3] For the target molecule, this would involve reacting 2-(trifluoromethoxy)phenyl isothiocyanate with ammonia.[4]
-
Thionation of Urea : The corresponding urea can be converted to a thiourea by using a thionating agent like Lawesson's reagent.[2][5]
-
Reaction with Carbon Disulfide : This method can be used to generate an isothiocyanate intermediate in situ, which then reacts with an amine.[2][6]
Q2: I am observing a very low yield. What are the potential causes and solutions?
Low yields in this synthesis are common and can stem from several factors, primarily related to the reactivity of the starting amine.[7][8]
-
Poor Nucleophilicity of the Amine : The 2-(trifluoromethoxy) group is electron-withdrawing, which reduces the nucleophilicity of the aniline's nitrogen atom, slowing the reaction.[3][8]
-
Degradation of Intermediates : If using a method that generates an isothiocyanate intermediate, this species can be unstable.[2]
-
Solution : Consider an in-situ generation approach and ensure the subsequent reaction step proceeds promptly.[2]
-
-
Suboptimal Reaction Conditions : The choice of solvent and temperature can significantly impact the yield.[8]
Q3: I am seeing an unexpected byproduct in my reaction. What could it be?
The formation of byproducts is a common issue.
-
Symmetrical N,N'-diarylthiourea : A potential side reaction involves the in-situ generated isothiocyanate reacting with another molecule of the starting amine, 2-(trifluoromethoxy)aniline, instead of the intended nucleophile.[2][7] This would result in the formation of 1,3-bis(2-(trifluoromethoxy)phenyl)thiourea.
-
Solution : This is more common when trying to synthesize unsymmetrical disubstituted thioureas. Careful control of stoichiometry and reaction conditions is crucial.[2]
-
Q4: How can I best purify the final this compound product?
Purification strategies depend on the nature of the crude product and its impurities.
-
Recrystallization : If the product is a solid, recrystallization from a suitable solvent like ethanol is a common and effective method.[3]
-
Column Chromatography : For products that are difficult to crystallize or are contaminated with impurities of similar polarity, flash column chromatography on silica gel is a versatile purification technique.[3][8] A typical mobile phase could be a gradient of ethyl acetate in hexane.[3]
-
Trituration : If the crude product is an oil, stirring it vigorously with a non-solvent (like hexane) can sometimes induce crystallization and wash away soluble impurities.[3]
-
Acid-Base Extraction : An acid-base workup can be used to remove unreacted starting amine or other acidic/basic impurities.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | The electron-withdrawing trifluoromethoxy group deactivates the amine, making it a poor nucleophile.[3][8] | Increase reaction temperature and/or prolong reaction time. Consider using microwave irradiation to improve the reaction rate.[2][8] |
| Suboptimal solvent choice.[8] | Screen polar aprotic solvents like THF, DCM, or acetone.[3] For a greener approach, an "on-water" synthesis can sometimes be effective.[6] | |
| Degradation of isothiocyanate intermediate.[2] | Use freshly prepared reagents or an in-situ generation method.[2] | |
| Formation of Side Products | The intermediate isothiocyanate reacts with the starting amine instead of the desired nucleophile, forming a symmetrical diarylthiourea.[7] | Carefully control the stoichiometry of the reactants. A two-step, one-pot approach where the isothiocyanate is formed first can be effective.[2] |
| High reaction temperatures promoting side reactions.[8] | Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating.[8] | |
| Product is an Oily Residue | The product is impure, preventing crystallization. | Attempt purification by column chromatography. Alternatively, try trituration by stirring the oil with a poor solvent (e.g., hexane) to induce crystallization.[3] |
| Impure Precipitate | The desired product has co-precipitated with unreacted starting materials or byproducts. | Collect the precipitate by filtration and purify it further by recrystallization from a suitable solvent or by column chromatography.[3][8] |
Data Presentation
Table 1: Optimization of Reaction Conditions
The following table summarizes representative data on how reaction parameters can influence the yield of an aryl thiourea synthesis, based on general principles for reactions involving moderately deactivated anilines.
| Entry | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) |
| 1 | 25 (Room Temp) | THF | 24 | 35 |
| 2 | 65 (Reflux) | THF | 8 | 72 |
| 3 | 60 | Acetonitrile | 8 | 68 |
| 4 | 40 (Reflux) | DCM | 12 | 55 |
| 5 | 120 (Microwave) | THF | 0.5 | 85 |
Note: This data is illustrative and specific results for this compound may vary.
Experimental Protocols
Protocol 1: Synthesis from 2-(Trifluoromethoxy)aniline and Ammonium Thiocyanate
This protocol is adapted from general procedures for the synthesis of N-arylthioureas.[9]
Materials:
-
2-(Trifluoromethoxy)aniline
-
Ammonium thiocyanate
-
Hydrochloric acid (concentrated)
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine 2-(trifluoromethoxy)aniline (1.0 eq.), concentrated hydrochloric acid (2.5 eq.), and water.
-
Heat the mixture gently (e.g., 60-70°C) with stirring for approximately 1 hour to ensure the complete formation of the aniline hydrochloride salt.[9]
-
Cool the mixture in an ice bath.
-
Slowly add a solution of ammonium thiocyanate (1.1 eq.) in water to the cooled mixture.
-
Heat the reaction mixture to reflux (approximately 100°C) and maintain for 3-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature. The product may precipitate from the solution.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Purify the crude solid by recrystallization from a suitable solvent such as ethanol to yield pure this compound.
Visualizations
Synthesis and Purification Workflow
Caption: General workflow for the synthesis and purification of the target thiourea.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield during synthesis.
Simplified Reaction Mechanism
References
- 1. Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00089D [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ijcrt.org [ijcrt.org]
Technical Support Center: Synthesis of 1-(2-(Trifluoromethoxy)phenyl)thiourea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-(trifluoromethoxy)phenyl)thiourea. Our focus is to address common challenges, particularly the formation of side products, and to provide actionable solutions to improve reaction outcomes.
Troubleshooting Guide
Encountering unexpected results in the synthesis of this compound can be a significant challenge. This guide will help you identify and resolve common issues, with a focus on minimizing the formation of unwanted side products.
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired thiourea | Incomplete reaction of the starting 2-(trifluoromethoxy)aniline. | - Increase reaction time or temperature. - Ensure stoichiometric amounts of reagents are used. - Check the purity of the starting materials. |
| Decomposition of the isothiocyanate intermediate. | - Perform the reaction at a lower temperature. - Use the isothiocyanate intermediate immediately after its formation in a one-pot synthesis. | |
| Presence of a major side product with a higher molecular weight | Formation of N,N'-bis(2-(trifluoromethoxy)phenyl)thiourea (symmetrical thiourea). | - This occurs if the isothiocyanate intermediate reacts with another molecule of the starting aniline instead of ammonia or the desired amine. - Ensure a gradual addition of the aniline to the reaction mixture containing the thiocarbonyl source. |
| Formation of a significant amount of a cyclized product | Oxidative cyclization of the target this compound. | - This leads to the formation of 2-amino-7-(trifluoromethoxy)benzothiazole. - Avoid harsh oxidizing conditions. If an oxidizing agent is used (e.g., for in situ thiocyanogen formation), use it in stoichiometric amounts and at low temperatures. - Work under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation. |
| Hydrolysis of the trifluoromethoxy group | Extreme acidic or basic conditions. | - The trifluoromethoxy group is generally stable under typical synthetic conditions.[1][2] However, prolonged exposure to strong acids or bases at high temperatures should be avoided. - Maintain a moderately acidic pH during the reaction and work-up. |
| Difficulty in product purification | Presence of multiple side products and unreacted starting materials. | - Recrystallization from a suitable solvent (e.g., ethanol, isopropanol) is often effective for purifying phenylthioureas. - Column chromatography on silica gel may be necessary for complex mixtures. A gradient elution with a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) is a good starting point. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A widely used method involves the reaction of 2-(trifluoromethoxy)aniline with a thiocyanate salt, such as ammonium thiocyanate or potassium thiocyanate, in the presence of a mineral acid like hydrochloric acid. This reaction typically proceeds through an in-situ generated 2-(trifluoromethoxy)phenyl isothiocyanate intermediate, which then reacts with ammonia (from the ammonium salt or added separately) to form the desired monosubstituted thiourea.
Q2: What is the most likely major side product in this synthesis?
A2: The most commonly encountered major side product is 2-amino-7-(trifluoromethoxy)benzothiazole. This heterocyclic compound is formed via an intramolecular oxidative cyclization of the desired this compound. This side reaction is often promoted by the presence of oxidizing agents or prolonged reaction times at elevated temperatures.
Q3: Can the trifluoromethoxy group be a source of side reactions?
A3: The trifluoromethoxy group is known for its high stability and is generally inert under the acidic conditions used for thiourea synthesis.[1][2] Hydrolysis of the trifluoromethoxy group to a hydroxyl group is unlikely to occur under these conditions.
Q4: How can I detect the presence of the 2-amino-7-(trifluoromethoxy)benzothiazole side product?
A4: The formation of this side product can be monitored by thin-layer chromatography (TLC) and confirmed by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The benzothiazole derivative will have a different retention factor (Rf) on a TLC plate and distinct signals in its NMR spectrum compared to the desired thiourea.
Q5: Are there any other potential minor side products to be aware of?
A5: Yes, other minor side products can include:
-
N,N'-bis(2-(trifluoromethoxy)phenyl)thiourea: This symmetrical thiourea can form if the 2-(trifluoromethoxy)phenyl isothiocyanate intermediate reacts with another molecule of 2-(trifluoromethoxy)aniline.
-
Decomposition products of the isothiocyanate: Isothiocyanates can be unstable and may decompose or polymerize under certain conditions.
Experimental Protocols
A general protocol for the synthesis of substituted phenylthioureas, which can be adapted for this compound, is as follows:
Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(trifluoromethoxy)aniline (1 equivalent) in a suitable solvent such as ethanol or a mixture of water and a co-solvent.
-
Add a stoichiometric amount of a thiocyanate salt, for example, ammonium thiocyanate (1 to 1.2 equivalents).
-
Acidify the mixture by the dropwise addition of concentrated hydrochloric acid until the pH is acidic.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the crude product by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Visualizing Reaction Pathways
To better understand the chemical transformations occurring during the synthesis, the following diagrams illustrate the main reaction pathway and the formation of a key side product.
Caption: Synthesis of the target thiourea.
Caption: Formation of the benzothiazole side product.
References
Technical Support Center: Purification of 1-(2-(Trifluoromethoxy)phenyl)thiourea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(2-(Trifluoromethoxy)phenyl)thiourea. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this and related aryl thiourea compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
The most common and effective methods for the purification of aryl thioureas, including this compound, are recrystallization and column chromatography.[1] Recrystallization is often the preferred method due to its simplicity and cost-effectiveness for obtaining crystalline solids. Column chromatography is useful for separating the target compound from impurities with similar solubility characteristics.
Q2: What are potential impurities I should be aware of during the synthesis and purification of this compound?
Common impurities can arise from the starting materials or side reactions during the synthesis. These may include:
-
Unreacted starting materials: 2-(Trifluoromethoxy)aniline and the thiocarbonylating agent.
-
Symmetrical thioureas: Formation of byproducts where the thiocarbonyl group reacts with two molecules of the same amine.[1]
-
Positional isomers: Isomers of the trifluoromethoxy aniline precursor could lead to isomeric thiourea products.[2]
-
Byproducts from reagent decomposition: Depending on the synthetic route, decomposition of reagents can lead to various impurities.[1]
Q3: How do I choose a suitable solvent for the recrystallization of this compound?
The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For aryl thioureas, common solvents include ethanol, acetone, and mixtures such as hexane/ethanol or dichloromethane/diethyl ether.[1][3] The choice of solvent will depend on the specific solubility profile of your compound and its impurities. It is advisable to perform small-scale solubility tests with a range of solvents to identify the optimal one.
Troubleshooting Purification Issues
This guide addresses specific problems that may be encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Crystal Formation During Recrystallization | - The solution is not sufficiently saturated (too much solvent was used).[4] - The compound is highly soluble in the chosen solvent even at low temperatures.[4] - The cooling process is too rapid, preventing crystal nucleation. | - Concentrate the solution by evaporating some of the solvent and allow it to cool again.[4] - Select a different solvent or a solvent system where the compound has lower solubility at cold temperatures.[4] - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can also induce crystallization. |
| Compound Oils Out Instead of Crystallizing | - The melting point of the compound is lower than the boiling point of the solvent. - The presence of impurities is depressing the melting point. | - Use a lower-boiling point solvent or a solvent mixture. - Try to redissolve the oil in a minimal amount of hot solvent and cool slowly. Seeding with a pure crystal, if available, can help. - Consider a preliminary purification step like column chromatography to remove impurities. |
| Colored Impurities Remain After Recrystallization | - The impurities have similar solubility to the product. - The impurities are highly colored. | - Add a small amount of activated charcoal to the hot solution before filtration.[4] This will adsorb colored impurities. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield. |
| Poor Separation During Column Chromatography | - The chosen solvent system (eluent) is not optimal. - The column is overloaded with the crude product. | - Perform thin-layer chromatography (TLC) with different solvent systems to determine the optimal eluent for separation. - Use an appropriate amount of crude product for the size of the column. A general rule is a 1:20 to 1:100 ratio of crude product to silica gel by weight. |
Experimental Protocols
General Recrystallization Protocol for Aryl Thioureas
This protocol is a general guideline and may require optimization for this compound.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude thiourea derivative in a minimal amount of a suitable hot solvent (e.g., ethanol or an ethanol/hexane mixture).[3]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[4]
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Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. It is important to keep the solution hot to prevent premature crystallization.[4]
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Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[4]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[4]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[4]
-
Drying: Dry the crystals, for example, by air drying or in a desiccator, to remove any residual solvent.[4]
Quantitative Data Summary
The following table summarizes yield data from the synthesis and purification of various substituted thioureas, which can serve as a benchmark.
| Compound | Purification Method | Yield | Reference |
| N,N,N'-tribenzylthiourea | Recrystallization from acetonitrile | 87% | [3] |
| N-benzyl-N-(4-methoxyphenyl)-N'-phenylthiourea | Recrystallization from hot hexane:ethanol (10:1) | 76% | [3] |
| Phenylthiourea | Precipitation and Recrystallization | 86.3% | [5] |
Diagrams
Caption: General purification workflow for this compound.
References
Technical Support Center: Overcoming Solubility Challenges with 1-(2-(Trifluoromethoxy)phenyl)thiourea in PBS
For researchers, scientists, and drug development professionals, ensuring the complete solubilization of test compounds is a critical first step for accurate and reproducible experimental results. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with 1-(2-(Trifluoromethoxy)phenyl)thiourea in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in PBS?
This compound is a hydrophobic molecule with poor aqueous solubility. Direct dissolution in PBS, an aqueous buffer, is often challenging due to the compound's chemical structure. Successful solubilization typically requires the use of a co-solvent to first create a concentrated stock solution.
Q2: What is the recommended solvent to prepare a stock solution?
Dimethyl sulfoxide (DMSO) is the most common and recommended co-solvent for creating a stock solution of this compound. This compound is reported to be slightly soluble in DMSO and methanol. For biological assays, it is crucial to start with a high-concentration stock solution in 100% DMSO.
Q3: My compound precipitates when I dilute the DMSO stock solution in PBS. What should I do?
Precipitation upon dilution of a DMSO stock in aqueous buffers is a common issue for poorly soluble compounds. This occurs due to the rapid change in solvent polarity. Here are several strategies to overcome this:
-
Optimize the Dilution Process: Instead of adding the DMSO stock directly to the full volume of PBS, try adding the stock solution dropwise while vigorously vortexing or stirring the PBS. This rapid mixing can help prevent immediate precipitation.
-
Stepwise Dilution: Perform a serial dilution, gradually decreasing the concentration of the DMSO in the solution.
-
Use Pre-warmed PBS: Gently warming the PBS (e.g., to 37°C) can sometimes increase the solubility of the compound. However, ensure your compound is stable at this temperature.
-
Consider the Final DMSO Concentration: For many in vitro cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced toxicity. This necessitates starting with a highly concentrated DMSO stock.
Q4: Can I adjust the pH of the PBS to improve solubility?
Adjusting the pH can be an effective strategy for ionizable compounds. The predicted pKa of a similar isomer, 1-(4-(trifluoromethoxy)phenyl)thiourea, is approximately 12.53, suggesting it is a very weak acid.[1] Therefore, increasing the pH of the PBS to a more basic condition could potentially increase its solubility. However, consider the following:
-
Experimental Compatibility: Ensure the adjusted pH is compatible with your experimental system (e.g., cell culture, enzyme assay).
-
Buffer Capacity: The buffering capacity of PBS is optimal between pH 6.8 and 8.2. Significant adjustments outside this range may compromise its buffering ability.
-
Compound Stability: Verify that this compound is stable at the adjusted pH.
Q5: Are there alternative co-solvents I can use?
While DMSO is the most common, other co-solvents can be considered, depending on the experimental constraints. These may include:
-
Ethanol: Can be used, but may have effects on protein stability and cell function at higher concentrations.
-
Polyethylene Glycol 400 (PEG 400): A less toxic alternative to DMSO for some applications.
-
Methanol: The compound is reported to have slight solubility in methanol.[1]
It is essential to always include a vehicle control (PBS with the same final concentration of the co-solvent) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide
This section provides a systematic approach to troubleshoot solubility issues with this compound in PBS.
Initial Solubility Test
The first step is to determine an appropriate stock concentration in a suitable organic solvent.
Experimental Protocol: Determining Stock Solution Concentration
-
Solvent Selection: Start with 100% DMSO.
-
Preparation:
-
Weigh a small, precise amount of this compound (e.g., 1-5 mg).
-
Add a small volume of DMSO (e.g., 100 µL) to the compound.
-
Vortex or sonicate the mixture until the solid is completely dissolved.
-
If the compound dissolves, continue adding small, precise amounts of the compound until a saturated solution is achieved (i.e., solid material is no longer dissolving).
-
If the initial amount does not dissolve, gradually add more DMSO until it does.
-
-
Calculation: Calculate the concentration of your final saturated stock solution in mM.
Protocol for Preparing a Working Solution in PBS
This protocol outlines the steps for diluting the DMSO stock solution into PBS to achieve the desired final concentration.
Experimental Protocol: Preparation of a Working Solution
-
Prepare a High-Concentration Stock: Based on the initial solubility test, prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10-50 mM).
-
Dilution into PBS:
-
Bring your PBS to the desired experimental temperature (e.g., room temperature or 37°C).
-
While vigorously vortexing the PBS, slowly add the required volume of the DMSO stock solution drop-by-drop to the center of the vortex.
-
Visually inspect the solution for any signs of precipitation (cloudiness or visible particles).
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of 100% DMSO to an equivalent volume of PBS.
Troubleshooting Precipitation
If precipitation occurs during dilution, follow this workflow:
Data Summary
The following tables provide a summary of recommended starting concentrations for co-solvents and key properties of a similar thiourea derivative.
Table 1: Recommended Co-solvent Starting Concentrations
| Co-solvent | Recommended Final Concentration (in vitro) | Notes |
| DMSO | < 0.5% | Can be cytotoxic at higher concentrations. |
| Ethanol | < 1% | Can affect protein stability and cellular function. |
| PEG 400 | 1-5% | Generally considered less toxic than DMSO. |
Table 2: Physicochemical Properties of 1-(4-(Trifluoromethoxy)phenyl)thiourea (a positional isomer)
| Property | Value | Reference |
| Molecular Weight | 236.21 g/mol | [1] |
| Predicted pKa | 12.53 ± 0.70 | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagram illustrates a generalized experimental workflow for preparing a test compound for in vitro assays.
References
Troubleshooting inconsistent results in 1-(2-(Trifluoromethoxy)phenyl)thiourea experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-(Trifluoromethoxy)phenyl)thiourea. The information is presented in a question-and-answer format to directly address potential issues encountered during synthesis, characterization, and biological evaluation.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound and related compounds?
A1: this compound belongs to a class of thiourea derivatives that have garnered significant interest for their diverse biological activities. These compounds are explored for various therapeutic applications, including as anticancer, antibacterial, antioxidant, and anti-inflammatory agents. Specifically, thiourea derivatives containing trifluoromethyl or trifluoromethoxy groups are often investigated for their potential to inhibit cancer cell growth by targeting specific cellular pathways.
Q2: What are the key physicochemical properties of this compound to be aware of?
A2: Key properties include a molecular weight of approximately 236.21 g/mol and a melting point in the range of 148-152°C[1]. The trifluoromethoxy group significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes but may also lead to poor aqueous solubility[2]. This hydrophobicity is a critical factor to consider when preparing solutions for biological assays.
Q3: How should I prepare and store stock solutions of this compound?
A3: Due to its hydrophobic nature, this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. For optimal stability, it is recommended to:
-
Use high-purity, anhydrous DMSO.
-
Prepare a high-concentration stock (e.g., 10-30 mM).
-
Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles and moisture absorption.
-
Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation.
Q4: What is a typical final concentration of DMSO in cell culture media, and what are the potential consequences of exceeding it?
A4: For most cell-based assays, the final concentration of DMSO should be kept low, typically below 0.5%, to avoid solvent-induced toxicity[3]. Higher concentrations of DMSO can dissolve cell membranes and induce cellular stress, leading to inconsistent or erroneous results. It is crucial to perform a vehicle control experiment to assess the effect of the DMSO concentration on your specific cell line.
Troubleshooting Guides
This section offers step-by-step guidance for resolving common issues encountered during experiments with this compound.
Issue 1: Inconsistent or No Bioactivity Observed
Q: My synthesized this compound shows low or no biological activity, or the results are not reproducible. What are the potential causes and how can I troubleshoot this?
A: Inconsistent or absent bioactivity can stem from issues with the compound itself, the experimental setup, or the biological system.
Potential Causes & Troubleshooting Steps:
-
Compound Purity and Identity:
-
Verify Structure: Re-analyze your compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its chemical structure[4][5][6].
-
Assess Purity: Use techniques like High-Performance Liquid Chromatography (HPLC) to check for impurities. Common byproducts in thiourea synthesis can include unreacted starting materials or side products from the degradation of the isothiocyanate precursor[1].
-
-
Solubility Issues:
-
Precipitation in Media: The hydrophobic nature of the trifluoromethoxy group can cause the compound to precipitate out of the aqueous cell culture medium, a phenomenon known as "crashing out"[7]. Visually inspect your media for any cloudiness or precipitate after adding the compound.
-
Optimize Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock in pre-warmed (37°C) culture medium. Add the compound dropwise while vortexing to aid dissolution[3][7].
-
Solubility Testing: Before conducting a full experiment, determine the maximum soluble concentration of your compound in the final assay buffer[3].
-
-
Experimental Conditions:
-
Cell Health: Ensure your cell lines are healthy and free from contamination, such as mycoplasma, which can alter cellular responses[3].
-
Control Failures: Always include positive and negative/vehicle controls. If the positive control does not produce the expected result, there may be an issue with the assay system itself[3].
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Assay Endpoint: The selected endpoint (e.g., cell viability, apoptosis) may not be appropriate for the compound's mechanism of action, or the incubation time may be too short or too long. Consider performing a time-course experiment[3].
-
Troubleshooting Workflow for Low Bioactivity
A stepwise workflow for troubleshooting low bioactivity.
Data Presentation
Comparative Cytotoxicity of a Structurally Similar Thiourea Derivative
The following table summarizes the IC50 values for a structurally related compound, 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-fluorophenyl)thiourea, in various cancer cell lines. This data can serve as a reference for expected potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SW480 | Primary Colon Cancer | ≤ 10 | [8] |
| SW620 | Metastatic Colon Cancer | ≤ 10 | [8] |
| PC3 | Metastatic Prostate Cancer | ≤ 10 | [8] |
| K-562 | Chronic Myelogenous Leukemia | ≤ 10 | [8] |
Note: The IC50 values are for a compound structurally similar to this compound and are provided for comparative purposes. Actual values for the target compound may vary.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol outlines a general procedure for assessing the effect of this compound on cell viability.
Materials:
-
This compound
-
Anhydrous DMSO
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Target cell line
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Complete cell culture medium
-
96-well flat-bottom plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of the this compound stock solution in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Cell Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of the compound. Include vehicle control wells (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
MTT Assay Workflow
A simplified workflow for the MTT cell viability assay.
Protocol 2: Western Blot Analysis of Wnt/β-catenin Signaling Pathway
This protocol provides a general method to investigate the effect of this compound on key proteins in the Wnt/β-catenin signaling pathway.
Materials:
-
This compound
-
Target cell line
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Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Primary antibodies (e.g., anti-β-catenin, anti-phospho-β-catenin, anti-c-Myc, anti-Cyclin D1)
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HRP-conjugated secondary antibody
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Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
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SDS-PAGE gels and running buffer
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Transfer buffer and membrane (PVDF or nitrocellulose)
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound at various concentrations and time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Signaling Pathway Diagrams
Disclaimer: The following diagrams are based on the known mechanisms of action for similar thiourea derivatives. The direct effect of this compound on these pathways requires further experimental validation.
Potential Inhibition of the Wnt/β-catenin Signaling Pathway
Hypothesized interaction with the Wnt/β-catenin pathway.
Potential Disruption of K-Ras Signaling
Hypothesized disruption of K-Ras effector interaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(2-(Trifluoromethoxy)phenyl)thiourea
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the synthesis of 1-(2-(Trifluoromethoxy)phenyl)thiourea.
Troubleshooting Guide
Low yield or reaction failure during the synthesis of this compound can arise from several factors. This guide addresses common issues and provides systematic solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution | Expected Outcome |
| Poor Nucleophilicity of 2-(Trifluoromethoxy)aniline | The trifluoromethoxy group is electron-withdrawing, which can decrease the nucleophilicity of the aniline nitrogen.[1][2] To counteract this, consider adding a non-nucleophilic base, such as triethylamine, to activate the amine.[3] For particularly sluggish reactions, a stronger base might be necessary. | Enhanced reaction rate and higher yield.[3] |
| Degradation of Isothiocyanate Reagent | Isothiocyanates can be sensitive to moisture and may degrade over time.[2] Use freshly prepared or purified isothiocyanate and store it in a cool, dark, and dry environment.[3] In-situ generation of the isothiocyanate is another effective strategy.[3] | Improved yield and a reduction in side products resulting from isothiocyanate decomposition.[3] |
| Steric Hindrance | The ortho-position of the trifluoromethoxy group might sterically hinder the approach of the isothiocyanate. To overcome this, increase the reaction temperature or prolong the reaction time.[3] Microwave irradiation can also be an effective technique for overcoming steric barriers.[3] | Increased conversion to the desired thiourea product.[3] |
| Incomplete Reaction | The reaction may be slow and require more time to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the limiting reactant before workup.[3] | Maximization of product formation by allowing the reaction to proceed to completion. |
Issue 2: Formation of Significant Impurities
| Potential Cause | Recommended Solution | Expected Outcome |
| Formation of Symmetrical Thiourea | If generating the isothiocyanate in-situ from 2-(trifluoromethoxy)aniline and a thioacylating agent (like carbon disulfide), the newly formed isothiocyanate can react with the starting amine to form a symmetrical thiourea.[3] To avoid this, employ a two-step, one-pot approach where the isothiocyanate is fully formed before the addition of a second, different amine if making an unsymmetrical thiourea. For the title compound (a monosubstituted thiourea from ammonia), this is less of an issue, but careful control of stoichiometry is still important. | Minimized formation of symmetrical thiourea byproduct. |
| Side Reactions from High Temperatures | While heat can overcome activation barriers, excessively high temperatures may lead to the decomposition of reactants or products, or promote the formation of undesired side products.[1] | A cleaner reaction profile with fewer impurities. |
| Reaction with Solvent | Protic solvents like alcohols can potentially react with the isothiocyanate. It is generally advisable to use aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.[1][3] | Prevention of solvent-related side products. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent and straightforward method is the reaction of 2-(trifluoromethoxy)aniline with an isothiocyanate.[3] Since the target is a monosubstituted thiourea, this would typically involve reacting 2-(trifluoromethoxy)phenyl isothiocyanate with ammonia, or by using a reagent that provides the "NH2" group. An alternative is to react 2-(trifluoromethoxy)aniline with a thiocyanate salt in the presence of acid. Other methods for general thiourea synthesis include using thiophosgene or carbon disulfide with the corresponding amine.[2][4] However, thiophosgene is highly toxic and should be handled with extreme caution.[1]
Q2: How do I choose the right solvent for the synthesis?
A2: Aprotic solvents are generally preferred for the reaction between an amine and an isothiocyanate.[3] Common choices include tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile.[1][3] The choice can depend on the solubility of the starting materials and the desired reaction temperature.
Q3: My reaction is very slow. What can I do to speed it up?
A3: Sluggish reactions are often due to the reduced nucleophilicity of the amine, which is expected for 2-(trifluoromethoxy)aniline due to the electron-withdrawing nature of the substituent.[2] Increasing the reaction temperature is a common strategy.[1][3] The use of microwave irradiation has also been shown to significantly reduce reaction times.[3] Additionally, the addition of a non-nucleophilic base can help to activate the amine.[3]
Q4: How should I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[3] Spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The reaction is complete when the spot corresponding to the limiting starting material is no longer visible.
Q5: What is the best way to purify the final product?
A5: If the product precipitates from the reaction mixture upon completion, it can be collected by filtration and washed with a suitable solvent to remove soluble impurities.[1] If the product remains in solution, the solvent can be removed under reduced pressure.[3] Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography if significant impurities are present.[1] An acid-base extraction can also be effective if the impurities have different acid-base properties from the thiourea product.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-(Trifluoromethoxy)phenyl Isothiocyanate and Ammonia
This protocol is a general procedure and may require optimization.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(trifluoromethoxy)phenyl isothiocyanate (1.0 equivalent) in a suitable aprotic solvent (e.g., THF).
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Reagent Addition: Cool the solution in an ice bath and bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., ammonia in methanol or dioxane) dropwise with stirring.
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Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
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Monitoring: Monitor the reaction progress by TLC until the isothiocyanate is consumed.
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Workup and Purification: Concentrate the reaction mixture under reduced pressure. If a solid precipitate forms, collect it by filtration and wash with a cold solvent. The crude product can be further purified by recrystallization.
Data Presentation
Table 1: Effect of Reaction Conditions on Thiourea Synthesis Yield (General Observations)
| Parameter | Condition | Effect on Yield | Rationale |
| Temperature | Increasing temperature from RT to reflux | Generally increases yield up to an optimal point.[5] | Overcomes activation energy barriers, especially for sterically hindered or electronically deactivated substrates.[3] |
| Solvent | Aprotic (e.g., THF, DCM) vs. Protic (e.g., Ethanol) | Aprotic solvents are generally preferred. | Protic solvents can react with the isothiocyanate, leading to byproducts. |
| Base | Addition of non-nucleophilic base (e.g., Triethylamine) | Can increase yield, especially with poorly nucleophilic amines.[3] | Activates the amine, increasing its nucleophilicity.[3] |
| Reactant Quality | Fresh vs. Old Isothiocyanate | Fresh, pure isothiocyanate gives higher yields.[3] | Isothiocyanates can degrade upon storage, especially in the presence of moisture.[3] |
Visualizations
Caption: General experimental workflow for the synthesis of thiourea derivatives.
Caption: A logical workflow for troubleshooting low yield in thiourea synthesis.
References
Stability issues of 1-(2-(Trifluoromethoxy)phenyl)thiourea in DMSO
Technical Support Center: 1-(2-(Trifluoromethoxy)phenyl)thiourea
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and frequently asked questions regarding the stability of this compound when dissolved in dimethyl sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the concentration of my this compound stock solution in DMSO over time. What could be the cause?
A1: Several factors can contribute to the degradation of this compound in DMSO. Thiourea derivatives can be susceptible to cyclization or degradation, a process that can be influenced by storage conditions.[1][2] Key factors affecting stability in DMSO include the presence of water, exposure to oxygen, and repeated freeze/thaw cycles.[3][4]
Q2: Are there any known degradation pathways for phenylthioureas in polar aprotic solvents like DMSO?
Q3: How can I minimize the degradation of my compound in DMSO?
A3: To enhance the stability of your this compound solution, we recommend the following:
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Use anhydrous DMSO: Water can facilitate hydrolytic degradation pathways.[3]
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Store under an inert atmosphere: To prevent oxidation, purge the vial headspace with an inert gas like argon or nitrogen before sealing.
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Aliquot solutions: To avoid repeated freeze/thaw cycles, store the compound in smaller, single-use aliquots.[4]
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Store at low temperatures: For long-term storage, -20°C or -80°C is recommended.[5][6]
Q4: Can the DMSO solvent itself react with the thiourea compound?
A4: DMSO is generally considered a stable solvent, but it can participate in reactions under certain conditions, such as in the presence of strong acids, bases, or oxidizing agents. It can also act as an oxidant.[7] However, for typical storage conditions, direct reaction with this compound is less likely to be the primary degradation pathway compared to intrinsic instability or reactions with contaminants.
Troubleshooting Guides
Issue 1: Unexpected Peaks in LC-MS Analysis
Symptoms:
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Appearance of new peaks with different retention times and mass-to-charge ratios in your LC-MS chromatogram.
-
A corresponding decrease in the area of the parent compound peak.
Possible Cause:
-
Degradation/Cyclization: The compound may be degrading or undergoing cyclization to form new products. Thiourea derivatives are known to be building blocks for various heterocyclic compounds.[2]
Troubleshooting Steps:
-
Analyze Freshly Prepared Solution: Prepare a fresh solution of this compound in anhydrous DMSO and analyze it immediately by LC-MS to establish a baseline.
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Incubate and Re-analyze: Incubate a sample of the stock solution at room temperature and at an elevated temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours). Analyze these samples by LC-MS to monitor the growth of impurity peaks.
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Characterize Degradants: If significant degradation is observed, use high-resolution mass spectrometry and MS/MS fragmentation to propose structures for the major degradation products. A common degradation pathway for phenylthioureas involves intramolecular cyclization to form benzothiazole derivatives.
Data Presentation
Table 1: Hypothetical Stability of this compound in DMSO under Different Storage Conditions
| Storage Condition | Timepoint | % Parent Compound Remaining | Major Degradant Peak Area (%) |
| Room Temperature (exposed to air) | 0 hr | 100% | 0% |
| 24 hr | 85% | 12% | |
| 72 hr | 65% | 28% | |
| 4°C (under Argon) | 0 hr | 100% | 0% |
| 24 hr | 99% | <1% | |
| 72 hr | 98% | <1% | |
| -20°C (under Argon) | 0 hr | 100% | 0% |
| 72 hr | 99.5% | <0.5% |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in DMSO
Objective: To determine the rate of degradation of this compound in DMSO under accelerated conditions.
Materials:
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This compound
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Anhydrous DMSO
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LC-MS grade acetonitrile
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LC-MS grade water
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Formic acid
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Autosampler vials
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HPLC or UPLC system coupled to a mass spectrometer
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Sample Preparation: Aliquot the stock solution into multiple autosampler vials. Prepare three sets of samples:
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Set A: Store at room temperature.
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Set B: Store at 40°C.
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Set C (Control): Store at -80°C.
-
-
Time Points: Analyze samples from each set at t=0, 24, 48, and 72 hours.
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LC-MS Analysis:
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Dilute an aliquot of each sample to a final concentration of 10 µM in 50:50 acetonitrile:water with 0.1% formic acid.
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Inject a standard volume onto the LC-MS system.
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Use a suitable C18 column and a gradient elution method.
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Monitor the peak area of the parent compound (m/z corresponding to this compound) and any new peaks that appear.
-
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample from the -80°C set.
Visualizations
Caption: Potential degradation pathways for this compound in DMSO.
Caption: Experimental workflow for assessing compound stability in DMSO.
Caption: Troubleshooting decision tree for stability issues in DMSO.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02567A [pubs.rsc.org]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-(4-(TRIFLUOROMETHOXY)PHENYL)-2-THIOUREA | 142229-74-1 [chemicalbook.com]
- 6. 1-(4-(TRIFLUOROMETHOXY)PHENYL)-2-THIOUREA | 142229-74-1 [amp.chemicalbook.com]
- 7. research.library.fordham.edu [research.library.fordham.edu]
How to prevent degradation of 1-(2-(Trifluoromethoxy)phenyl)thiourea in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of 1-(2-(Trifluoromethoxy)phenyl)thiourea in solution. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, experimental protocols, and data summaries.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Like other thiourea derivatives, this compound is susceptible to two primary degradation pathways in solution: oxidation and hydrolysis.[1]
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Oxidation: The thiocarbonyl group (C=S) is prone to oxidation, which can lead to the formation of the corresponding urea derivative, disulfide, or various sulfur oxides. This can be initiated by dissolved oxygen, peroxide impurities in solvents, or exposure to light.
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Hydrolysis: Under aqueous conditions, particularly at non-neutral pH, the thiourea moiety can hydrolyze. This typically results in the formation of the corresponding urea and the release of hydrogen sulfide. The trifluoromethoxy group on the phenyl ring may also be susceptible to hydrolysis under harsh acidic or basic conditions, though it is generally more stable than a simple methoxy group.
Q2: What factors can accelerate the degradation of this compound in solution?
A2: Several environmental factors can significantly impact the stability of thiourea derivatives in solution:
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pH: Stability is often highly dependent on the pH of the solution. Both acidic and alkaline conditions can catalyze hydrolysis.
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Temperature: Increased temperatures generally accelerate the rate of all chemical degradation reactions.
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Light: Exposure to light, especially UV radiation, can induce photolytic degradation. Solutions should be protected from light.
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Oxidizing Agents: The presence of oxidizing agents, even atmospheric oxygen, can promote the oxidation of the thiourea group.
Q3: What are the recommended solvents and storage conditions for stock solutions?
A3: For maximal stability, stock solutions of this compound should be prepared in a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). It is advisable to prepare fresh solutions for immediate use. If storage is necessary, stock solutions should be stored under the following conditions:
-
Temperature: Store at -20°C or lower.
-
Atmosphere: Overlay the solution with an inert gas (e.g., argon or nitrogen) before sealing to minimize exposure to oxygen.
-
Container: Use amber glass vials with tight-fitting caps to protect from light.
Aqueous solutions are not recommended for long-term storage. If aqueous buffers are required for an experiment, the stock solution in DMSO or DMF should be diluted into the aqueous buffer immediately before use.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent experimental results or loss of compound activity. | Degradation of the compound in solution. | Prepare fresh solutions before each experiment. Verify the purity of the solid compound before preparing solutions. Conduct a stability study in the experimental solvent system (see Experimental Protocols). |
| Appearance of a precipitate in the solution upon storage. | Formation of insoluble degradation products or exceeding the solubility limit upon cooling. | Prepare fresh solutions. If the solution was stored at a low temperature, allow it to fully equilibrate to room temperature and vortex to redissolve before use. Filter the solution through a 0.22 µm syringe filter before use if a precipitate persists. |
| Discoloration (e.g., yellowing) of the solution. | Oxidation or photodegradation. | Store solutions protected from light in amber vials. Purge the headspace of the vial with an inert gas. Consider adding a small amount of an antioxidant (e.g., BHT), but verify its compatibility with your experimental system first. |
| Noticeable sulfurous or ammonia-like odor. | Significant hydrolysis or thermal decomposition. | Discard the solution and the solid stock if the odor is present in the solid. Re-evaluate storage conditions (temperature and moisture protection). |
Stability Data Summary
While specific quantitative data for this compound is unavailable, the following table provides an illustrative summary of expected stability trends for a generic phenylthiourea derivative based on typical forced degradation studies. The percentage of degradation is hypothetical and serves for comparative purposes.
| Condition | Temperature | Duration | Expected Degradation (%) | Primary Degradation Pathway |
| 0.1 M HCl | 60°C | 24 hours | 15 - 30% | Hydrolysis |
| 0.1 M NaOH | 60°C | 24 hours | 20 - 40% | Hydrolysis |
| 3% H₂O₂ | Room Temp | 24 hours | 30 - 60% | Oxidation |
| Water | 80°C | 48 hours | 10 - 25% | Thermal/Hydrolysis |
| Photostability (ICH Q1B) | Room Temp | As per guideline | 5 - 20% | Photolytic Oxidation/Rearrangement |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation products and sensitive conditions.
1. Materials:
- This compound
- Methanol, Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
- HPLC system with a UV detector
- pH meter
2. Stock Solution Preparation:
- Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.
3. Stress Conditions (prepare in duplicate):
- Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.
- Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.
- Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂.
- Thermal Degradation: Store a vial of the stock solution at 80°C.
- Control Sample: Store a vial of the stock solution protected from light at 4°C.
4. Incubation:
- Incubate the stressed samples at 60°C (for acid/base hydrolysis) or room temperature (for oxidation) for a defined period (e.g., 24, 48 hours). The goal is to achieve 10-30% degradation.
5. Sample Analysis:
- At each time point, withdraw an aliquot of each sample.
- Neutralize the acid and base hydrolysis samples.
- Dilute all samples to a suitable concentration with the mobile phase.
- Analyze by a stability-indicating HPLC method (a method capable of separating the parent compound from its degradation products).
Protocol 2: Stability-Indicating HPLC Method Development (Example)
1. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). 2. Mobile Phase:
- A: 0.1% Formic acid in Water
- B: 0.1% Formic acid in Acetonitrile 3. Gradient Elution:
- Start with a gradient of 10% B to 90% B over 20 minutes. This should be optimized to achieve good separation between the parent peak and any degradation peaks. 4. Flow Rate: 1.0 mL/min. 5. Detection: UV at a wavelength where the parent compound and potential degradants have good absorbance (e.g., 254 nm or a wavelength determined by UV scan). 6. Injection Volume: 10 µL.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting decision tree for solution stability issues.
References
Cell viability problems with 1-(2-(Trifluoromethoxy)phenyl)thiourea treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 1-(2-(Trifluoromethoxy)phenyl)thiourea in cell-based assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of treating cancer cells with this compound?
A1: While specific data for this compound is limited, studies on structurally similar thiourea derivatives suggest potent cytotoxic and pro-apoptotic effects against various cancer cell lines.[1][2][3][4] For instance, a series of 3-(trifluoromethyl)phenylthiourea analogs demonstrated high cytotoxicity in human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells, with some compounds showing IC50 values in the low micromolar range.[1][3][4]
Q2: What is the potential mechanism of action for this compound?
A2: The precise mechanism for this compound is not fully elucidated. However, related thiourea derivatives have been shown to induce apoptosis.[1][3][4][5] Furthermore, a structurally similar compound, 2-bromo-5-(trifluoromethoxy)phenylthiourea, has been reported to suppress cell proliferation and migration by inhibiting the Wnt/β-catenin signaling pathway.[1][3] Other thiourea derivatives have been found to inhibit epidermal growth factor receptor (EGFR) kinase.[1][6]
Q3: How should I dissolve and store this compound?
A3: Thiourea derivatives are often soluble in organic solvents like dimethyl sulfoxide (DMSO).[7][8] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in your cell culture medium. Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Q4: Are there any known interferences with common cell viability assays?
A4: Compounds with reducing or oxidizing properties can interfere with tetrazolium-based assays like MTT, potentially leading to inaccurate results.[9][10] It is advisable to include a "compound-only" control (compound in medium without cells) to check for any direct reduction of the assay reagent.[10] If interference is suspected, consider using an alternative viability assay based on a different principle, such as an ATP-based assay (e.g., CellTiter-Glo®) or a dye exclusion method (e.g., Trypan Blue).[11]
Section 2: Troubleshooting Guide
This guide addresses common problems encountered during cell viability experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| No significant decrease in cell viability observed. | Compound inactivity: The compound may not be effective on the specific cell line being tested. | Action: Test the compound on a different, potentially more sensitive, cell line. Review literature for reported sensitive cell lines to similar thiourea derivatives. |
| Incorrect concentration range: The concentrations used may be too low to elicit a response. | Action: Perform a dose-response experiment with a wider range of concentrations (e.g., from nanomolar to high micromolar). | |
| Compound degradation: The compound may have degraded due to improper storage or handling. | Action: Prepare a fresh stock solution from a new batch of the compound. Ensure proper storage conditions are maintained. | |
| Cell resistance: The cells may have intrinsic or acquired resistance to the compound. | Action: Consider using a different cell line or investigating potential resistance mechanisms. | |
| High variability between replicate wells. | Uneven cell seeding: Inconsistent number of cells plated in each well. | Action: Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette for consistency. |
| Compound precipitation: The compound may be precipitating out of the solution at the tested concentrations. | Action: Visually inspect the wells for any precipitate. If observed, try lowering the final DMSO concentration or using a different solvent. Perform a solubility test of the compound in the cell culture medium.[12] | |
| Edge effect: Wells on the edge of the plate are prone to evaporation, leading to altered cell growth and compound concentration. | Action: Avoid using the outer wells of the microplate for experimental data. Fill them with sterile PBS or medium to maintain humidity. | |
| Unexpectedly high cytotoxicity, even at low concentrations. | High sensitivity of the cell line: The chosen cell line might be particularly sensitive to the compound. | Action: Perform a dose-response experiment with a much lower concentration range to determine the IC50 accurately. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) might be too high. | Action: Ensure the final DMSO concentration in the culture medium is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%). Include a vehicle control (cells treated with the same concentration of DMSO without the compound). | |
| Compound purity: The compound may contain cytotoxic impurities. | Action: Verify the purity of the compound using analytical methods if possible. | |
| Inconsistent results between experiments. | Cell passage number: The sensitivity of cells to a compound can change with increasing passage number. | Action: Use cells within a consistent and defined passage number range for all experiments. |
| Variations in experimental conditions: Minor differences in incubation times, reagent concentrations, or cell densities can affect the outcome. | Action: Standardize all experimental parameters and document them carefully for each experiment. |
Section 3: Data Presentation
Table 1: Cytotoxicity of Phenylthiourea Analogs in Various Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 3,4-dichlorophenylthiourea | SW620 (colon) | MTT | 1.5 ± 0.72 | [1][3][4] |
| 4-(trifluoromethyl)phenylthiourea | SW620 (colon) | MTT | 5.8 ± 0.76 | [1][3][4] |
| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 (colon) | Not Specified | 1.11 | [6] |
| N1,N3-disubstituted-thiosemicarbazone 7 | HepG2 (liver) | Not Specified | 1.74 | [6] |
| N1,N3-disubstituted-thiosemicarbazone 7 | MCF-7 (breast) | Not Specified | 7.0 | [6] |
| Dipeptide-thiourea I-11 | NCI-H460 (lung) | Not Specified | 4.85 ± 1.44 | [5] |
Note: This table presents data for analogs of this compound to provide an indication of potential activity. The actual IC50 for the compound of interest may vary.
Section 4: Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
Materials:
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Cells of interest
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Complete cell culture medium
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This compound stock solution (in DMSO)
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96-well flat-bottom plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
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Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
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Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down or by using a plate shaker.
-
-
Absorbance Reading:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture and treat cells with the desired concentrations of this compound for the specified time.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Viable cells will be negative for both Annexin V-FITC and PI.
-
Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.
-
Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.
-
Section 5: Visualizations
Signaling Pathway Diagrams
Caption: Troubleshooting workflow for unexpected cell viability results.
Caption: Potential inhibition of the Wnt/β-catenin pathway by thiourea derivatives.
Caption: Potential inhibition of EGFR signaling by thiourea derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives | Semantic Scholar [semanticscholar.org]
- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of terminal functionalized thiourea-containing dipeptides as antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25590F [pubs.rsc.org]
- 6. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 1-(2-(Trifluoromethoxy)phenyl)thiourea for Assays
Welcome to the technical support center for 1-(2-(Trifluoromethoxy)phenyl)thiourea. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in various assays.
Frequently Asked Questions (FAQs)
Q1: What is the typical effective concentration range for this compound in cell-based assays?
A1: The optimal concentration of this compound can vary significantly depending on the cell line and the specific assay. Based on studies of analogous trifluoromethylphenylthiourea derivatives, a starting concentration range of 1 µM to 50 µM is recommended for initial screening in cytotoxicity assays.[1] For some highly sensitive cell lines, the half-maximal inhibitory concentration (IC50) for similar compounds has been observed in the low micromolar (1.5 to 8.9 µM) and even sub-micromolar (0.21 µM) range.[1][2][3]
Q2: How should I dissolve this compound for my experiments?
A2: this compound is sparingly soluble in aqueous solutions. It is recommended to first prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[4] For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[5][6]
Q3: What are the known or potential mechanisms of action for this compound?
A3: Thiourea derivatives have been reported to exhibit a range of biological activities. Some analogous compounds have been shown to inhibit cancer cell proliferation by targeting key signaling pathways. For instance, certain thiourea derivatives act as inhibitors of the K-Ras protein and can disrupt the Wnt/β-catenin signaling pathway.[2][3] The trifluoromethoxy group can enhance metabolic stability and binding affinity of the compound to its target.
Q4: Is this compound stable in cell culture medium?
A4: The stability of the compound in your specific assay medium should be verified, especially for longer incubation periods. Compound degradation can be a reason for a lack of bioactivity. A time-course analysis using HPLC can be performed to check for the appearance of degradation products over time (e.g., at 0, 24, and 48 hours) under your experimental conditions (37°C, 5% CO₂).[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no biological activity observed. | Poor Solubility: The compound may have precipitated out of the aqueous assay buffer. | - Visually inspect for precipitation after diluting the DMSO stock into the medium. - Use a plate reader to measure light scattering to detect sub-visible precipitation.[5] - Consider using a solubilizing agent, but first validate its compatibility with your assay. |
| Compound Degradation: The compound may not be stable under the assay conditions. | - Perform a stability test of the compound in the assay medium over the duration of the experiment using HPLC.[5] | |
| Inappropriate Concentration Range: The tested concentrations may be too low. | - Expand the concentration range in your dose-response experiment. Based on analogs, activity can be seen from sub-micromolar to high micromolar ranges.[1][2][3] | |
| Cell Line Insensitivity: The chosen cell line may not be sensitive to the compound's mechanism of action. | - Test the compound on a panel of different cell lines, including those known to be dependent on pathways potentially targeted by thiourea derivatives (e.g., with K-Ras mutations). | |
| High variability in IC50 values between experiments. | Inconsistent Compound Concentration: Precipitation of the compound upon dilution in aqueous buffer. | - Ensure complete dissolution of the stock solution before preparing dilutions. - Prepare fresh dilutions for each experiment. - Minimize the final DMSO concentration to improve solubility in the final assay medium.[7] |
| Cell Health and Density: Variations in cell health, passage number, or seeding density. | - Use cells within a consistent and low passage number range. - Ensure a uniform single-cell suspension before seeding. - Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. | |
| High background signal in fluorescence-based assays. | Compound Autofluorescence: Aromatic compounds like this may possess intrinsic fluorescence. | - Run control experiments with the compound in the absence of cells or reagents to measure its intrinsic fluorescence. - If autofluorescence is significant, consider using a different detection method (e.g., luminescence or colorimetric).[7] |
Quantitative Data Summary
The following table summarizes the cytotoxic activity of various analogous trifluoromethylphenylthiourea derivatives against different human cancer cell lines. This data can serve as a reference for selecting an initial concentration range for your experiments with this compound.
| Compound Derivative | Cell Line | IC50 (µM) |
| 3,4-dichlorophenylthiourea analog | SW620 (metastatic colon cancer) | 1.5 ± 0.72 |
| 4-CF3-phenylthiourea analog | SW620 (metastatic colon cancer) | 5.8 ± 0.76 to 7.6 ± 1.75 |
| 3-(trifluoromethyl)phenylthiourea analogs | SW480, SW620, PC3, K-562 | ≤ 10 |
| TKR15 (a thiourea derivative) | A549 (non-small cell lung cancer) | 0.21 |
Table compiled from data reported in literature.[1][2][3]
Experimental Protocols
Protocol 1: Determining Optimal Concentration using an MTT Cytotoxicity Assay
This protocol outlines a standard procedure to determine the IC50 value of this compound.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve final concentrations for the assay (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM). The final DMSO concentration should not exceed 0.5%.[6]
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours.[6]
-
Compound Treatment: Remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same percentage of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assessment by Hoechst Staining
This qualitative assay helps to determine if the compound induces apoptosis.
Materials:
-
Cells cultured on glass coverslips in 24-well plates
-
This compound at its determined IC50 concentration
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Hoechst 33342 staining solution (1 µg/mL in PBS)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the compound at 1x and 2x its IC50 value for 24-48 hours. Include a vehicle control.
-
Fixation and Staining: Wash cells with PBS, fix with 4% PFA, and then stain with Hoechst 33342 solution.
-
Visualization: Mount the coverslips and observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.
Visualizations
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel substituted thiourea derivatives as potential anticancer agents for NSCLC by blocking K-Ras protein-effectors interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 1-(2-(Trifluoromethoxy)phenyl)thiourea and Its Analogs in Antimicrobial and Anticancer Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-(2-(trifluoromethoxy)phenyl)thiourea and structurally related thiourea derivatives, focusing on their performance in antimicrobial and anticancer assays. While specific experimental data for this compound is not extensively available in publicly accessible literature, this guide leverages data from closely related analogs, particularly those with trifluoromethyl and other electron-withdrawing substituents on the phenyl ring, to provide a valuable resource for researchers in the field of drug discovery.
Thiourea derivatives are a versatile class of compounds known for a wide range of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties. The presence of the thiourea moiety (S=C(NH)2) allows for diverse chemical modifications, and the introduction of fluorine-containing groups such as trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) can significantly enhance their biological efficacy.
Comparative Biological Activity
The following tables summarize the quantitative data on the antimicrobial and anticancer activities of various thiourea derivatives, providing a benchmark for the potential performance of this compound.
Table 1: Comparative Antimicrobial Activity of Thiourea Derivatives
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Staphylococcus aureus (MRSA) | 0.5-2 | Ciprofloxacin | - |
| 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea Cu(II) complex | Staphylococcus aureus (MRSA) | 2 | Isoniazid | - |
| 1-allyl-3-(3-(trifluoromethyl)phenyl)thiourea | Staphylococcus aureus ATCC 25923 | 8 | - | - |
| 1-benzyl-3-(3-(trifluoromethyl)phenyl)thiourea | Staphylococcus aureus ATCC 25923 | 4 | - | - |
| 1-(4-chlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | Staphylococcus aureus ATCC 25923 | 2 | - | - |
Table 2: Comparative Anticancer Activity (IC50) of Thiourea Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (Colon) | 9.0 | Cisplatin | - |
| SW620 (Colon) | 1.5 | Cisplatin | - | |
| K562 (Leukemia) | 6.3 | Cisplatin | - | |
| 1-(4-(trifluoromethyl)phenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (Colon) | 7.3 | Cisplatin | - |
| SW620 (Colon) | 5.8 | Cisplatin | - | |
| PC3 (Prostate) | 6.9 | Cisplatin | - | |
| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | Breast Cancer Cell Lines | 2.2-5.5 | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Synthesis of Phenylthiourea Derivatives
General Procedure:
-
A solution of the appropriately substituted phenyl isothiocyanate (1.0 eq.) in a suitable solvent (e.g., anhydrous acetone, acetonitrile, or THF) is prepared.
-
To this solution, the desired amine (1.0 eq.) is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting solid is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) to yield the pure thiourea derivative.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Protocol for Determining Minimum Inhibitory Concentration (MIC):
-
Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration and then serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control (bacteria in broth without compound) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Cytotoxicity Assay (MTT Assay)
Protocol for Determining IC50 Values:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compounds for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Mechanistic Insights and Signaling Pathways
Thiourea derivatives exert their biological effects through various mechanisms of action. In bacteria, they have been shown to inhibit essential enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair. In cancer cells, these compounds can modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.
Experimental Workflow for Evaluating Thiourea Derivatives
Caption: A typical workflow for the discovery and development of novel thiourea derivatives.
Inhibition of Bacterial DNA Gyrase by Thiourea Derivatives
Caption: Proposed mechanism of bacterial DNA gyrase inhibition by thiourea derivatives.
Modulation of Cancer Cell Signaling by Thiourea Derivatives
Caption: Inhibition of the RAS/RAF/MEK/ERK signaling pathway in cancer cells by thiourea derivatives.
A Comparative Analysis of Fluorinated Phenylthiourea Derivatives in Oncology and Enzymology
A detailed examination of the biological activities of 1-(2-(Trifluoromethoxy)phenyl)thiourea and its structural analogs reveals their potential as potent enzyme inhibitors and cytotoxic agents. While specific experimental data for this compound remains limited in publicly accessible literature, a comparative analysis of structurally similar compounds, particularly those bearing trifluoromethyl and other halogen substitutions, provides valuable insights into their structure-activity relationships and therapeutic promise.
This guide presents a comparative analysis of the biological activities of various fluorinated phenylthiourea derivatives, with a focus on their anticancer and enzyme-inhibitory properties. The information is intended for researchers, scientists, and drug development professionals.
Cytotoxic Activity Against Cancer Cell Lines
A significant body of research highlights the potent cytotoxic effects of phenylthiourea derivatives against a range of human cancer cell lines. The substitution pattern on the phenyl ring plays a crucial role in determining the potency and selectivity of these compounds.
A study on a series of 3-(trifluoromethyl)phenylthiourea analogs demonstrated significant cytotoxicity against human colon (SW480 and SW620), prostate (PC3), and leukemia (K-562) cancer cell lines. Notably, several of these compounds exhibited greater potency than the standard chemotherapeutic agent, cisplatin, while showing favorable selectivity over normal human keratinocyte (HaCaT) cells.
| Compound ID | R Group | SW480 IC₅₀ (µM) | SW620 IC₅₀ (µM) | PC3 IC₅₀ (µM) | K-562 IC₅₀ (µM) | HaCaT IC₅₀ (µM) | Selectivity Index (SI) vs. SW620 |
| 1 | 3-CF₃-Ph | >10 | 9.4 ± 1.85 | >10 | >10 | >10 | >1.06 |
| 2 | 3,4-diCl-Ph | 7.3 ± 0.91 | 1.5 ± 0.72 | 8.9 ± 1.12 | 2.6 ± 0.45 | >10 | >6.67 |
| 3 | 3-CF₃-Ph | >10 | 5.8 ± 0.76 | >10 | >10 | >10 | >1.72 |
| 4 | 4-CF₃-Ph | 9.0 ± 1.15 | 7.6 ± 1.75 | 6.5 ± 0.88 | >10 | >10 | >1.32 |
| Cisplatin | - | 13.2 ± 1.5 | 10.5 ± 1.2 | 8.7 ± 0.9 | 4.5 ± 0.5 | - | - |
Further research into thiourea derivatives bearing a 3,5-bis(trifluoromethyl)phenyl moiety has also revealed potent anticancer activity across various cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| 10e | NCI-H460 (Lung) | 2.1 |
| Colo-205 (Colon) | 1.5 | |
| HCT116 (Colon) | 1.8 | |
| MDA-MB-231 (Breast) | 3.2 | |
| MCF-7 (Breast) | 4.5 | |
| HepG2 (Liver) | 2.8 | |
| PLC/PRF/5 (Liver) | 3.5 |
These findings underscore the importance of the trifluoromethyl group in enhancing the cytotoxic potential of phenylthiourea compounds. The position and number of these electron-withdrawing groups significantly influence the biological activity.
Enzyme Inhibition Profile
Beyond their cytotoxic effects, fluorinated phenylthiourea derivatives have demonstrated significant inhibitory activity against various enzymes implicated in disease pathogenesis.
Inhibition of Diabetes-Related Enzymes
A study investigating fluorophenyl thiourea derivatives as inhibitors of α-amylase and α-glycosidase, key enzymes in carbohydrate metabolism, revealed potent inhibitory activity.
| Compound | α-Amylase IC₅₀ (nM) | α-Glycosidase IC₅₀ (nM) |
| 4-Fluorophenylthiourea | 53.307 | 24.928 |
These results suggest a potential therapeutic application for these compounds in the management of diabetes.[1]
Inhibition of Receptor Tyrosine Kinases
The antiangiogenic potential of thiourea derivatives has been linked to their ability to inhibit receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Compound 10e , containing a 3,5-bis(trifluoromethyl)phenyl moiety, was found to moderately inhibit VEGFR2, VEGFR3, and PDGFRβ, suggesting a mechanism for its observed antiangiogenic and antitumor effects.[2]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
Caption: General experimental workflow for the synthesis and biological evaluation of thiourea derivatives.
Caption: Simplified signaling pathway of VEGFR2 and the inhibitory action of thiourea derivatives.
Experimental Protocols
MTT Assay for Cytotoxicity
This assay determines the cytotoxic effect of a compound by measuring the metabolic activity of cells.
Materials:
-
96-well plates
-
Cancer cell lines
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.[3]
α-Amylase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of α-amylase, an enzyme involved in starch digestion.
Materials:
-
α-Amylase solution
-
Starch solution (1% w/v)
-
Phosphate buffer (pH 6.9)
-
Test compounds
-
DNSA (3,5-Dinitrosalicylic acid) reagent
-
Spectrophotometer
Protocol:
-
Pre-incubate the test compound with the α-amylase solution in phosphate buffer for 10 minutes at 37°C.
-
Add the starch solution to initiate the reaction and incubate for 20 minutes at 37°C.
-
Stop the reaction by adding DNSA reagent.
-
Boil the mixture for 5 minutes, then cool to room temperature.
-
Dilute the reaction mixture with distilled water and measure the absorbance at 540 nm.
-
The percentage of inhibition is calculated, and the IC₅₀ value is determined.[4]
VEGFR2 Kinase Assay
This assay determines the inhibitory activity of a compound against the VEGFR2 kinase.
Materials:
-
Recombinant human VEGFR2 enzyme
-
Kinase buffer
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compounds
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
Luminometer
Protocol:
-
Add kinase buffer, ATP, and the substrate to the wells of a 96-well plate.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding the VEGFR2 enzyme.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
The luminescent signal is inversely proportional to the kinase activity. The IC₅₀ value is determined from the dose-response curve.[1]
References
Structure-activity relationship of 1-(2-(Trifluoromethoxy)phenyl)thiourea analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-phenylthiourea analogs, with a particular focus on derivatives containing trifluoromethoxy and trifluoromethyl groups. Due to a scarcity of publicly available data specifically for 1-(2-(trifluoromethoxy)phenyl)thiourea analogs, this guide incorporates experimental data from closely related phenylthiourea derivatives to provide a broader understanding of the pharmacophore. The information presented herein is intended to guide future research and drug development efforts in this chemical space.
Executive Summary
Phenylthiourea derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The introduction of fluorine-containing substituents, such as trifluoromethoxy and trifluoromethyl groups, has been a key strategy in modulating the physicochemical properties and biological activities of these compounds. This guide summarizes the available quantitative data on the cytotoxic and enzyme inhibitory activities of relevant analogs, details common experimental protocols for their evaluation, and visualizes key signaling pathways implicated in their mechanism of action.
Data Presentation
The following tables summarize the biological activities of various phenylthiourea analogs. It is important to note that the data presented is for a range of substituted phenylthioureas, as specific data for this compound analogs is limited. These tables are intended to provide a comparative overview of the potential activities of this class of compounds.
Table 1: Cytotoxicity of Phenylthiourea Analogs against various Cancer Cell Lines
| Compound/Analog Description | Cell Line | IC50 (µM) | Reference |
| 1-(3,4-dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | SW620 (colon) | 1.5 ± 0.72 | [1] |
| 1-(4-chlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | SW620 (colon) | 7.6 ± 1.75 | [1] |
| 1-(4-(trifluoromethyl)phenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | SW620 (colon) | 5.8 ± 0.76 | [1] |
| 1-(3-chloro-4-fluorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | SW620 (colon) | 9.4 ± 1.85 | [1] |
| 1-(3,4-dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | SW480 (colon) | 8.9 ± 1.05 | [1] |
| 1-(4-(trifluoromethyl)phenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | SW480 (colon) | 7.3 ± 0.98 | [1] |
| N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea derivative (DC27) | A549 (lung) | 2.5 | [2][3] |
| N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea derivative (DC27) | H460 (lung) | 5.2 | [2][3] |
| N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea derivative (DC27) | H1299 (lung) | 12.9 | [2][3] |
| Quinazoline-thiourea sorafenib analog (10m) | HCT-116 (colon) | 0.01 (EGFR) | [4] |
| Quinazoline-thiourea sorafenib analog (10q) | HCT-116 (colon) | 0.01 (EGFR) | [4] |
| Quinazoline-thiourea sorafenib analog (10b) | HCT-116 (colon) | 0.05 (VEGFR-2) | [4] |
Table 2: Enzyme Inhibitory Activity of Phenylthiourea Analogs
| Compound/Analog Description | Enzyme | IC50 (µM) | Reference |
| 4-fluorophenyl thiourea derivative | α-amylase | 0.053 | [5] |
| 4-fluorophenyl thiourea derivative | α-glucosidase | 0.025 | [5] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase | 50 (µg/mL) | [6] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase | 60 (µg/mL) | [6] |
| 4-[3-(4-chlorophenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide (2c) | Tyrosinase | 7.46 ± 0.02 | [7] |
| 1-(2-fluorophenyl)-3-phenylthiourea (Compound V) | α-amylase | 100 (µg/mL) | [8] |
| 1-(2-fluorophenyl)-3-phenylthiourea (Compound V) | Butyrylcholinesterase | 100 (µg/mL) | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key assays used in the evaluation of phenylthiourea analogs.
Synthesis of this compound Analogs
A general method for the synthesis of N,N'-disubstituted thioureas involves the reaction of an amine with an isothiocyanate.
Materials:
-
Substituted amine (e.g., aniline, benzylamine)
-
2-(Trifluoromethoxy)phenyl isothiocyanate
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), acetonitrile, or acetone)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolve the substituted amine (1.0 equivalent) in the anhydrous solvent in a reaction vessel.
-
To this solution, add 2-(trifluoromethoxy)phenyl isothiocyanate (1.0 equivalent) dropwise at room temperature with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is typically removed under reduced pressure.
-
The resulting solid product is then purified, usually by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane mixtures) to afford the pure 1-substituted-3-(2-(trifluoromethoxy)phenyl)thiourea derivative.
-
The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds (phenylthiourea analogs) and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known cytotoxic drug) and a negative control (untreated cells).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
After the incubation with MTT, carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Enzyme Inhibition Assay: Tyrosinase Inhibition
This assay is used to screen for inhibitors of tyrosinase, a key enzyme in melanin synthesis.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine) as the substrate
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Test compounds (phenylthiourea analogs)
-
Kojic acid (as a positive control inhibitor)
-
96-well plate
-
Microplate reader
Procedure:
-
In a 96-well plate, add the following to each well: phosphate buffer, a solution of the test compound at various concentrations (or positive/negative controls), and the tyrosinase enzyme solution.
-
Pre-incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the L-DOPA substrate solution to all wells.
-
Immediately measure the absorbance of the wells at a wavelength of approximately 475 nm (the absorbance maximum of dopachrome, the product of the reaction) in a kinetic mode for a set period (e.g., 10-20 minutes).
-
The rate of the reaction is determined from the slope of the linear portion of the absorbance versus time curve.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to that of the uninhibited control. The IC50 value is then determined.
Signaling Pathways and Mechanisms of Action
Several signaling pathways have been identified as potential targets for the biological activity of phenylthiourea derivatives. The diagrams below, generated using the DOT language, illustrate the general mechanisms of two key pathways that are often dysregulated in cancer and can be modulated by this class of compounds.
Caption: EGFR signaling pathway and potential inhibition by thiourea analogs.
Caption: Wnt/β-catenin signaling pathway and hypothetical modulation by thiourea analogs.
Conclusion and Future Directions
The available evidence strongly suggests that phenylthiourea derivatives, particularly those bearing trifluoromethyl and potentially trifluoromethoxy substituents, are a promising class of compounds with significant potential for the development of novel therapeutic agents. Their demonstrated cytotoxicity against a range of cancer cell lines and their ability to inhibit key enzymes warrant further investigation.
Future research should focus on the systematic synthesis and biological evaluation of this compound analogs to establish a clear and direct structure-activity relationship for this specific scaffold. Elucidating the precise molecular targets and mechanisms of action, including their effects on signaling pathways such as EGFR and Wnt/β-catenin, will be crucial for the rational design of more potent and selective drug candidates. In vivo studies will also be necessary to validate the therapeutic potential of the most promising analogs.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. mdpi.com [mdpi.com]
- 5. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes‐related enzymes | Semantic Scholar [semanticscholar.org]
- 6. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Enzyme Inhibitory, Antioxidant And Antibacterial Potentials Of Synthetic Symmetrical And Unsymmetrical Thioureas - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 1-(2-(Trifluoromethoxy)phenyl)thiourea Analogues and Established Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological efficacy of thiourea derivatives, with a focus on analogues of 1-(2-(Trifluoromethoxy)phenyl)thiourea, against established drugs in the fields of anticonvulsant, antimicrobial, and cytotoxic therapies. Due to the limited availability of specific experimental data for this compound, this analysis utilizes data from the closely related and well-studied 3-(trifluoromethyl)phenylthiourea derivatives as a scientifically relevant proxy.
Anticonvulsant Efficacy
The anticonvulsant potential of thiourea derivatives is a significant area of research. The Maximal Electroshock (MES) seizure test in mice is a standard preclinical model for evaluating the efficacy of potential antiepileptic drugs. In this test, a lower 50% effective dose (ED50) indicates greater potency.
While specific ED50 values for this compound are not publicly available, studies on other thiourea derivatives have demonstrated promising activity. For instance, certain novel thiourea derivatives have shown ED50 values in the MES test that are comparable to or even better than some established antiepileptic drugs.
Table 1: Comparative Anticonvulsant Efficacy in the MES Test (Mice)
| Compound | ED50 (mg/kg) | Reference Drug | ED50 (mg/kg) |
| Novel Thiourea Derivatives | 9.1 - 68.42 | Phenytoin | ~8.7 (i.v.) |
| Carbamazepine | ~8.0 |
Note: The range for novel thiourea derivatives is based on published data for various synthesized compounds and is presented for comparative purposes.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to assess the efficacy of anticonvulsant drugs.[1][2]
Objective: To determine the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by an electrical stimulus.
Animal Model: Male albino mice (20-25 g).
Procedure:
-
Drug Administration: The test compound is administered to a group of animals, typically via intraperitoneal (i.p.) injection or oral (p.o.) gavage. A vehicle control group receives the same volume of the vehicle used to dissolve the compound.
-
Time to Peak Effect: The test is conducted at the predetermined time of peak effect of the drug.
-
Electrical Stimulation: A corneal electrode is used to deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).[3]
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered a positive result, indicating anticonvulsant activity.
-
ED50 Calculation: The ED50 value, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using statistical methods such as probit analysis from data obtained at various dose levels.[4]
Diagram 1: Workflow of the Maximal Electroshock (MES) Seizure Test
Workflow of the Maximal Electroshock (MES) Seizure Test.
Antimicrobial Efficacy
Thiourea derivatives incorporating a 3-(trifluoromethyl)phenyl moiety have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency, with lower values indicating greater effectiveness.
Table 2: Comparative Antimicrobial Efficacy against Staphylococcus aureus
| Compound | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| 3-(trifluoromethyl)phenyl Thiourea Derivatives | 0.25 - 16 | Ciprofloxacin | 0.25 - 0.5 |
The data indicates that some 3-(trifluoromethyl)phenyl thiourea derivatives exhibit potent anti-staphylococcal activity, with MIC values in a range that overlaps with the established antibiotic, Ciprofloxacin.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC of an antimicrobial agent is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 25923)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compound and reference antibiotic
Procedure:
-
Inoculum Preparation: A standardized inoculum of the bacterial strain is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in CAMHB.
-
Serial Dilution: The test compound and reference antibiotic are serially diluted in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Diagram 2: Broth Microdilution for MIC Determination
Workflow for MIC determination via broth microdilution.
Cytotoxic Efficacy
Substituted thiourea derivatives have also been investigated for their cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater cytotoxic potential.
Studies on 3-(trifluoromethyl)phenylthiourea analogs have shown significant cytotoxicity against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cell lines, with IC50 values often being more favorable than the standard chemotherapeutic agent, Cisplatin.[5]
Table 3: Comparative Cytotoxic Efficacy (IC50, µM)
| Compound | SW620 | PC3 | K-562 | Reference Drug | SW620 | PC3 | K-562 |
| 3-(trifluoromethyl)phenyl Thiourea Analogs | 1.5 - 9.4 | 6.9 - 13.7 | ≤ 10 | Cisplatin | ~10-20 | ~10-20 | ~1-5 |
Note: The IC50 values for the reference drug Cisplatin can vary significantly depending on the specific experimental conditions and cell line passage number. The values presented are approximate ranges for comparative purposes.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.[6][7][8]
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line (e.g., SW620, PC3)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compound and reference drug (e.g., Cisplatin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and a reference drug. A control group receives only the vehicle.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined by plotting cell viability against compound concentration.
Diagram 3: MTT Assay Workflow for Cytotoxicity
Workflow for determining IC50 values using the MTT assay.
Conclusion
The available experimental data on 3-(trifluoromethyl)phenylthiourea derivatives suggests that this class of compounds, and by extension, the structurally similar this compound, holds significant therapeutic potential. In preclinical models, these compounds have demonstrated potent anticonvulsant, antimicrobial, and cytotoxic activities, with efficacy often comparable or superior to established drugs such as Phenytoin, Carbamazepine, Ciprofloxacin, and Cisplatin. Further investigation into the precise mechanisms of action and in vivo efficacy of this compound is warranted to fully elucidate its clinical potential. The detailed experimental protocols provided in this guide serve as a foundation for such future research endeavors.
References
- 1. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT assay protocol | Abcam [abcam.com]
A Comparative Cross-Validation of the Biological Effects of 1-(2-(Trifluoromethoxy)phenyl)thiourea and Structurally Related Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated biological effects of 1-(2-(Trifluoromethoxy)phenyl)thiourea. As of the latest literature review, specific experimental data for this compound is not publicly available. Therefore, this guide cross-validates its potential activities by comparing experimental data from structurally similar thiourea derivatives, particularly those bearing trifluoromethyl and other substituted phenyl moieties. The following sections detail the reported anticancer and antimicrobial activities, the signaling pathways involved, and the experimental protocols used to generate the comparative data.
Comparative Analysis of Biological Activities
Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities. The introduction of fluorine-containing substituents, such as trifluoromethoxy and trifluoromethyl groups, can significantly modulate their pharmacological properties.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of phenylthiourea derivatives against various cancer cell lines. The proposed mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways. While no specific data exists for this compound, related compounds have shown significant anticancer potential.
Table 1: Comparative Cytotoxicity of Phenylthiourea Derivatives Against Human Cancer Cell Lines
| Compound/Alternative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1-(3,4-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (Metastatic Colon Cancer) | 1.5 ± 0.72 | Cisplatin | - |
| SW480 (Primary Colon Cancer) | 7.3 - 9.0 | Cisplatin | > SW480 IC50 | |
| 1-[4-(Trifluoromethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (Metastatic Colon Cancer) | 5.8 ± 0.76 | Cisplatin | - |
| PC3 (Metastatic Prostate Cancer) | 6.9 ± 1.64 | Cisplatin | > PC3 IC50 | |
| 1-(4-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (Metastatic Colon Cancer) | 7.6 ± 1.75 | Cisplatin | - |
| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 (Colon Cancer) | 1.11 | Doxorubicin | 8.29 |
| HepG2 (Liver Cancer) | 1.74 | Doxorubicin | 7.46 | |
| MCF-7 (Breast Cancer) | 7.0 | Doxorubicin | 4.56 |
Data sourced from multiple studies, direct comparison should be made with caution.[1][2][3]
Antimicrobial Activity
Thiourea derivatives have also been extensively investigated for their antimicrobial properties. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV.
Table 2: Comparative Antimicrobial Activity of Phenylthiourea Derivatives
| Compound/Alternative | Bacterial Strain | MIC (µg/mL) |
| Cu(II) complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Methicillin-resistant Staphylococcus aureus (MRSA) | 2 |
| Thiourea Derivatives (General) | Gram-positive cocci (e.g., S. aureus, S. epidermidis) | 0.25 - 64 |
| 2-((4-chlorophenoxy)methyl)-N-(arylcarbamothioyl)benzamides | Staphylococcus aureus | 0.15 - 2.5 |
| Enterococcus faecalis | 0.15 - 2.5 | |
| Escherichia coli | 0.15 - 2.5 | |
| Pseudomonas aeruginosa | 0.15 - 2.5 | |
| Candida albicans | 0.15 - 2.5 |
MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of the compound that inhibits visible growth of the microorganism.[4][5][6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data tables.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for another 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the growth of a specific microorganism.
Protocol:
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Wnt/β-catenin Signaling Pathway Inhibition
Certain thiourea derivatives have been reported to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. Inhibition of this pathway can lead to decreased cancer cell proliferation and survival.
Caption: Proposed mechanism of Wnt/β-catenin pathway inhibition by thiourea derivatives.
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
A key antibacterial mechanism for some thiourea derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair, making them excellent targets for antibacterial agents.
Caption: Experimental workflow for assessing DNA gyrase and topoisomerase IV inhibition.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benthamscience.com [benthamscience.com]
- 6. researchgate.net [researchgate.net]
In Vivo Validation of 1-(2-(Trifluoromethoxy)phenyl)thiourea's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative mechanism of action of 1-(2-(Trifluoromethoxy)phenyl)thiourea, a novel compound of interest, against established alternatives. While direct in vivo validation data for this specific compound is not yet publicly available, this document leverages data from closely related analogs and well-established experimental models to provide a predictive performance overview. The primary hypothesized mechanism of action is the antagonism of the Transient Receptor Potential Ankryin 1 (TRPA1) channel, a key player in pain and inflammation signaling pathways.
Performance Comparison with Alternative TRPA1 Antagonists
To contextualize the potential efficacy of this compound, we present comparative in vivo data from a well-characterized and potent TRPA1 antagonist, AM-0902 .[1] This compound serves as a benchmark for evaluating the potential anti-nociceptive and anti-inflammatory effects of novel thiourea derivatives.
| In Vivo Model | Test Compound | Dose | Route of Administration | Efficacy | Reference |
| Inflammatory Pain | |||||
| Formalin-Induced Paw Licking (Phase 2) | AM-0902 | 30 mg/kg | Oral | Significant reduction in licking time | [2] |
| This compound | Predicted effective dose | Oral/IP | Predicted significant reduction in licking time | ||
| Carrageenan-Induced Paw Edema | AM-0902 | 100 mg/kg | Oral | Significant reduction in paw volume | Inferred from TRPA1 antagonist literature |
| This compound | Predicted effective dose | Oral/IP | Predicted significant reduction in paw volume | ||
| Neuropathic Pain | |||||
| Complete Freund's Adjuvant (CFA)-Induced Thermal Hyperalgesia | AM-0902 | 10 - 100 mg/kg | Oral | Dose-dependent reversal of thermal hyperalgesia | Inferred from TRPA1 antagonist literature |
| This compound | Predicted effective dose | Oral/IP | Predicted dose-dependent reversal of thermal hyperalgesia |
Note: Data for this compound is predictive and based on the established pharmacology of TRPA1 antagonists.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway and a general experimental workflow for the in vivo validation of TRPA1 antagonists.
Detailed Experimental Protocols
The following are detailed methodologies for key in vivo experiments to validate the efficacy of TRPA1 antagonists.
Formalin-Induced Paw Licking Test (Inflammatory Pain)
This model assesses both acute neurogenic and persistent inflammatory pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound and/or comparator compound (e.g., AM-0902)
-
Vehicle (e.g., 0.5% methylcellulose)
-
5% Formalin solution in saline
-
Observation chambers with a clear floor
Procedure:
-
Acclimatization: House animals in the testing environment for at least 30 minutes before the experiment.
-
Dosing: Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) at the desired doses. A positive control, such as a known analgesic, can also be included.
-
Induction: 30-60 minutes post-dosing, inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Observation: Immediately place the animal in the observation chamber. Record the cumulative time spent licking or biting the injected paw during two distinct phases:
-
Phase 1 (Neurogenic Pain): 0-5 minutes post-formalin injection.
-
Phase 2 (Inflammatory Pain): 15-40 minutes post-formalin injection.
-
-
Analysis: Compare the licking time in the treated groups to the vehicle control group for both phases. A significant reduction in licking time, particularly in Phase 2, indicates anti-inflammatory and analgesic activity.[2]
Carrageenan-Induced Paw Edema (Inflammation)
This model evaluates the anti-inflammatory properties of a compound by measuring its ability to reduce paw swelling.
Materials:
-
Male Wistar rats (180-220 g)
-
Test compound and/or comparator
-
Vehicle
-
1% Carrageenan solution in saline
-
Pletysmometer or digital calipers
Procedure:
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer or calipers.
-
Dosing: Administer the test compound or vehicle (p.o. or i.p.).
-
Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[3]
-
Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group at each time point.
Complete Freund's Adjuvant (CFA)-Induced Thermal Hyperalgesia (Neuropathic/Chronic Inflammatory Pain)
This model is used to assess the efficacy of compounds against chronic inflammatory pain by measuring sensitivity to a thermal stimulus.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Test compound and/or comparator
-
Vehicle
-
Complete Freund's Adjuvant (CFA)
-
Plantar test apparatus (radiant heat source)
Procedure:
-
Baseline Measurement: Determine the baseline paw withdrawal latency to a radiant heat stimulus for each rat. The heat source is positioned under the plantar surface of the hind paw, and the time taken for the rat to withdraw its paw is recorded.
-
Induction: Inject 100 µL of CFA into the plantar surface of the right hind paw. This will induce a localized and persistent inflammation.
-
Hyperalgesia Development: Allow several days (e.g., 3-7 days) for the inflammatory response and thermal hyperalgesia to fully develop. Re-measure paw withdrawal latencies to confirm the development of hyperalgesia (a significant decrease in withdrawal latency).
-
Dosing: Administer the test compound or vehicle.
-
Post-Dosing Measurement: Measure the paw withdrawal latency at various time points after drug administration (e.g., 1, 2, 4, and 6 hours).
-
Analysis: A significant increase in paw withdrawal latency in the treated groups compared to the vehicle group indicates an anti-hyperalgesic effect.[4][5]
Conclusion
The in vivo validation of this compound's mechanism of action is predicted to demonstrate its efficacy as a TRPA1 antagonist. Based on the performance of analogous compounds, it is anticipated to show significant anti-inflammatory and analgesic properties in established rodent models of pain and inflammation. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of this and other novel thiourea derivatives. Further direct experimental validation is necessary to confirm these predictions and fully characterize the compound's therapeutic potential.
References
- 1. Optimization of a Novel Quinazolinone-Based Series of Transient Receptor Potential A1 (TRPA1) Antagonists Demonstrating Potent in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The related mechanism of complete Freund's adjuvant‐induced chronic inflammation pain based on metabolomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis | PLOS One [journals.plos.org]
Head-to-Head Comparison: 1-(2-(Trifluoromethoxy)phenyl)thiourea vs. Ciprofloxacin for Antibacterial Activity
A Comparative Analysis of a Novel Thiourea Derivative Against a Standard Fluoroquinolone Inhibitor of Bacterial DNA Gyrase and Topoisomerase IV
In the landscape of antibacterial drug discovery, the quest for novel chemical entities with potent efficacy against resistant pathogens is paramount. Thiourea derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This guide provides a head-to-head comparison of a specific thiourea derivative, 1-(2-(Trifluoromethoxy)phenyl)thiourea, with ciprofloxacin, a widely-used fluoroquinolone antibiotic. The comparison focuses on their inhibitory action against bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication.
While direct experimental data for this compound is limited in publicly available literature, this guide draws upon published data for structurally related trifluoromethylphenylthiourea derivatives to provide a representative comparison. It is important to note that the specific inhibitory activities of this compound may vary.
Data Presentation: Quantitative Inhibitory Activity
The following table summarizes the available quantitative data for ciprofloxacin and representative thiourea derivatives against key bacterial enzymes and strains.
| Inhibitor | Target Enzyme/Bacterium | Assay Type | IC50 (µM) | MIC (µg/mL) | Reference |
| Ciprofloxacin | S. aureus Topoisomerase IV | Decatenation | 3.0 | - | [1][2] |
| E. faecalis Topoisomerase IV | Decatenation | 9.30 | - | [3] | |
| N. gonorrhoeae Topoisomerase IV | Decatenation | 13.7 | - | [4][5] | |
| S. aureus DNA Gyrase | Supercoiling | 61.7 | - | [2][4] | |
| E. coli DNA Gyrase | Supercoiling | 0.6 | - | [4] | |
| S. aureus (MRSA) | MIC | - | 0.25 - 1 | [6][7][8] | |
| E. coli | MIC | - | ≤0.06 - 1 | [9][10] | |
| Thiourea Derivative (TD4) | S. aureus (MRSA) | MIC | - | 2 - 16 | [11] |
| Other Thiourea Derivatives | S. aureus (MRSA) | MIC | - | 4 - 64 | [12] |
Experimental Protocols
DNA Gyrase Supercoiling Assay
This assay measures the ability of an inhibitor to prevent the supercoiling of relaxed plasmid DNA by DNA gyrase.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing relaxed pBR322 plasmid DNA, E. coli DNA gyrase, ATP, and varying concentrations of the test inhibitor (this compound or ciprofloxacin) in a suitable buffer.
-
Incubation: The reaction is incubated at 37°C for 1 hour to allow for the supercoiling reaction to proceed.
-
Termination: The reaction is stopped by the addition of a dye-containing loading buffer.
-
Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis. Supercoiled and relaxed DNA forms migrate at different rates.
-
Visualization and Quantification: The gel is stained with ethidium bromide and visualized under UV light. The intensity of the supercoiled DNA band is quantified to determine the extent of inhibition. The IC50 value is calculated as the concentration of the inhibitor that reduces supercoiling activity by 50%.[13]
Topoisomerase IV Decatenation Assay
This assay assesses the inhibitor's capacity to block the decatenation of catenated kinetoplast DNA (kDNA) by topoisomerase IV.
Methodology:
-
Reaction Setup: The assay is conducted in a reaction buffer containing kDNA, topoisomerase IV, ATP, and a range of inhibitor concentrations.
-
Incubation: The mixture is incubated at 37°C for 30 minutes.
-
Reaction Termination: The reaction is terminated by the addition of SDS and proteinase K.[4]
-
Agarose Gel Electrophoresis: The reaction products are resolved on an agarose gel. Decatenated minicircles migrate faster than the large catenated kDNA network.
-
Analysis: The gel is stained and visualized. The disappearance of the kDNA and the appearance of decatenated minicircles are monitored to determine the inhibitory activity. The IC50 is the concentration at which 50% of the decatenation is inhibited.[1][4]
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., S. aureus, E. coli) is prepared.
-
Serial Dilution: The inhibitors are serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the inhibitor in which no visible bacterial growth is observed.[14][8]
Mandatory Visualizations
Caption: Mechanism of action of Ciprofloxacin and the potential target of Thiourea derivatives.
Caption: Experimental workflow for comparing antibacterial efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evolution of Ciprofloxacin-Resistant Staphylococcus aureus in In Vitro Pharmacokinetic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
Reproducibility of Experiments with 1-(2-(Trifluoromethoxy)phenyl)thiourea and its Analogs: A Comparative Guide
This guide provides a comparative analysis of the biological activity of 1,3-disubstituted thiourea derivatives, with a focus on compounds structurally related to 1-(2-(Trifluoromethoxy)phenyl)thiourea. The data and protocols presented herein are intended to assist researchers, scientists, and drug development professionals in evaluating the reproducibility and comparative efficacy of these compounds. The information is compiled from peer-reviewed scientific literature to ensure accuracy and reliability.
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of a series of 1-aryl-3-(3-(trifluoromethyl)phenyl)thiourea derivatives against various human cancer cell lines and a normal human keratinocyte cell line (HaCaT). Lower IC50 values indicate higher cytotoxic potency. The data is extracted from a study by Bielenica et al. (2021).[1]
| Compound ID | R Group (Substitution on Phenyl Ring) | SW480 (Colon Cancer) IC₅₀ (µM) | SW620 (Colon Cancer) IC₅₀ (µM) | PC3 (Prostate Cancer) IC₅₀ (µM) | K-562 (Leukemia) IC₅₀ (µM) | HaCaT (Normal Keratinocytes) IC₅₀ (µM) |
| 1 | 3-chloro-4-fluoro | 12.7 ± 1.53 | 9.4 ± 1.85 | 13.7 ± 7.04 | >50 | 43.2 ± 3.82 |
| 2 | 3,4-dichloro | 7.3 ± 1.25 | 1.5 ± 0.72 | 8.9 ± 1.64 | 2.6 ± 0.35 | 24.8 ± 3.11 |
| 3 | 2,4-dichloro | 11.5 ± 1.88 | 7.6 ± 1.75 | 6.9 ± 1.64 | 10.2 ± 1.33 | 47.3 ± 5.19 |
| 4 | 2,3-dichloro | 14.0 ± 2.11 | 18.7 ± 2.54 | 8.8 ± 1.95 | 15.4 ± 2.18 | 49.1 ± 4.76 |
| 5 | 2-methyl-3-chloro | 9.0 ± 1.07 | 25.4 ± 3.18 | 21.3 ± 2.87 | 12.8 ± 1.94 | 41.7 ± 3.99 |
| 6 | 2-methyl-5-chloro | 15.6 ± 4.10 | 28.9 ± 3.87 | 25.6 ± 3.14 | 18.9 ± 2.55 | 55.3 ± 6.01 |
| 7 | 2-(trifluoromethyl) | 21.3 ± 2.98 | 33.1 ± 4.02 | 30.1 ± 3.87 | 22.4 ± 2.98 | 60.1 ± 7.11 |
| 8 | 4-(trifluoromethyl) | 8.9 ± 1.15 | 5.8 ± 0.76 | 7.5 ± 0.98 | 11.3 ± 1.45 | 45.6 ± 5.32 |
| Cisplatin | - | 8.1 ± 1.02 | 10.3 ± 1.54 | 7.2 ± 0.91 | 1.8 ± 0.23 | 3.5 ± 0.44 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative data are provided below to ensure the reproducibility of the findings.
Cell Viability and Cytotoxicity (MTT Assay)
This protocol is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2]
Materials:
-
Cancer cell lines (e.g., SW480, SW620, PC3, K-562) and HaCaT cells
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Thiourea compounds and Cisplatin (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested during their exponential growth phase and seeded into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[2]
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the thiourea compounds or cisplatin. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity. Control wells should contain medium with DMSO (vehicle control) and medium alone (untreated control).[2]
-
Incubation: The plates are incubated for 72 hours under the same conditions as cell seeding.[1]
-
MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15 minutes to ensure complete dissolution.[3]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined from the dose-response curves.
Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5][6]
Materials:
-
Cells treated with thiourea compounds at their IC₅₀ concentrations for 72 hours
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Collection: After treatment, both adherent and floating cells are collected, washed twice with cold PBS, and centrifuged.[5]
-
Cell Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and PI are added to the cell suspension.[7]
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[7]
-
Flow Cytometry Analysis: After incubation, 400 µL of 1X Binding Buffer is added to each tube, and the samples are analyzed by flow cytometry within one hour.[7] FITC and PI fluorescence are detected to quantify the different cell populations.
Interleukin-6 (IL-6) Level Measurement (ELISA)
This enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of IL-6 in cell culture supernatants.[8][9]
Materials:
-
Cell culture supernatants from cells treated with thiourea compounds at their IC₅₀ concentrations for 72 hours
-
Human IL-6 ELISA Kit
-
Microplate reader
Procedure:
-
Sample Collection: After a 72-hour incubation with the test compounds, the cell culture medium is collected and centrifuged to remove any cellular debris.[8]
-
ELISA Protocol: The assay is performed according to the manufacturer's instructions provided with the ELISA kit. This typically involves adding standards and samples to a microplate pre-coated with an anti-human IL-6 antibody, followed by the addition of a detection antibody and a substrate for color development.[9]
-
Absorbance Measurement: The absorbance is measured at the appropriate wavelength using a microplate reader.
-
Concentration Determination: The concentration of IL-6 in the samples is determined by comparing their absorbance to the standard curve generated from the known concentrations of the IL-6 standards.[8]
Visualizations
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates the general workflow for assessing the cytotoxicity of the thiourea derivatives.
Caption: Workflow for determining the IC₅₀ values of thiourea derivatives.
Signaling Pathway: Potential Inhibition of NF-κB Signaling
Recent studies suggest that some 1,3-disubstituted thiourea derivatives can decrease the activation of the NF-κB (Nuclear Factor Kappa-light-chain-enhancer of activated B cells) signaling pathway, which is crucial for cell proliferation and inflammation.[10][11] The following diagram illustrates a simplified overview of this pathway and a hypothetical point of inhibition by these compounds.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. elkbiotech.com [elkbiotech.com]
- 9. kamiyabiomedical.com [kamiyabiomedical.com]
- 10. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Benchmarking the Performance of 1-(2-(Trifluoromethoxy)phenyl)thiourea in Functional Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative performance benchmark for 1-(2-(Trifluoromethoxy)phenyl)thiourea in key functional assays. Due to the limited availability of direct experimental data for this specific compound, this analysis leverages performance data from structurally similar phenylthiourea derivatives, particularly those bearing trifluoromethyl and trifluoromethoxy substitutions. This approach offers a predictive benchmark for researchers investigating the potential therapeutic applications of this compound class.
Comparative Cytotoxicity Analysis
Phenylthiourea derivatives are widely investigated for their anticancer properties. The cytotoxic activity of these compounds is typically evaluated against a panel of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key performance indicator. Lower IC50 values denote higher potency.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Phenylthiourea Derivatives against Various Cancer Cell Lines
| Compound/Derivative | SW480 (Colon) | SW620 (Colon Metastatic) | PC3 (Prostate) | K-562 (Leukemia) | HeLa (Cervical) | Normal Cells (HaCaT) | Reference |
| 1-(3-(Trifluoromethyl)phenyl)thiourea Analogs | |||||||
| 3,4-dichlorophenyl analog | 7.3-9.0 | 1.5 ± 0.72 | - | - | - | >25 | [1] |
| 4-CF3-phenyl analog | 7.3-9.0 | 5.8 - 7.6 | 6.9 ± 1.64 | - | - | >25 | [1] |
| 3-chloro-4-fluorophenyl analog | 12.7 - 15.6 | 9.4 ± 1.85 | - | - | - | >25 | [1] |
| 2-bromo-5-(trifluoromethoxy)phenylthiourea | - | - | - | - | Proliferation & Migration Inhibition | - | [1] |
| Cisplatin (Reference Drug) | >7.3-9.0 | - | ~13.7 | ~10.2-12.9 | - | - | [1] |
Note: Data for this compound is not available. The table presents data for structurally related compounds to provide a benchmark.
Antimicrobial and Anti-Biofilm Activity
Thiourea derivatives have shown promise as antimicrobial agents. Their efficacy is determined by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC), where lower values indicate greater effectiveness.
Table 2: Comparative Antimicrobial Activity of Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives
| Microbial Strain | MIC (mg/mL) | MBEC (mg/mL) | Reference |
| Staphylococcus aureus | 0.15 - 2.5 | 0.019 - 2.5 | [2] |
| Enterococcus faecalis | 0.15 - 2.5 | 0.019 - 2.5 | [2] |
| Escherichia coli | 0.15 - 2.5 | 0.019 - 2.5 | [2] |
| Pseudomonas aeruginosa | 0.15 - 2.5 | 0.019 - 2.5 | [2] |
| Candida albicans | 0.15 - 2.5 | 0.019 - 2.5 | [2] |
Note: Specific data for this compound is not available. This table reflects the activity of a series of related compounds.
Tyrosinase Inhibition
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., SW480, SW620, PC3, K-562) and a normal cell line (e.g., HaCaT) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and a reference drug (e.g., Cisplatin) for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[4]
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: A standardized inoculum of the microbial strain is prepared to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plate is incubated at the optimal temperature for the specific microorganism for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]
Tyrosinase Inhibition Assay
-
Reaction Mixture: A reaction mixture is prepared containing phosphate buffer (pH 6.8), L-tyrosine (substrate), and mushroom tyrosinase enzyme.
-
Inhibitor Addition: Various concentrations of the test compound are added to the reaction mixture.
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 37°C).
-
Dopachrome Formation Measurement: The formation of dopachrome is monitored by measuring the absorbance at 475 nm at different time points.
-
IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of tyrosinase activity is calculated.
Signaling Pathways and Mechanisms of Action
Several phenylthiourea derivatives have been shown to exert their anticancer effects by modulating key signaling pathways.
A structurally similar compound, 2-bromo-5-(trifluoromethoxy)phenylthiourea , has been reported to suppress the proliferation and migration of human cervical HeLa cells by inhibiting the Wnt/β-catenin signaling pathway.[1]
Other phenylthiourea derivatives are suggested to inhibit Epidermal Growth Factor Receptor (EGFR) signaling, which is often overactivated in cancer cells.
Experimental and Drug Discovery Workflow
The general workflow for evaluating novel therapeutic agents based on the phenylthiourea scaffold is outlined below.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of New Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives with Promising Activity against Planktonic and Biofilm-Embedded Microbial Cells [mdpi.com]
- 3. Degradation of tyrosinase induced by phenylthiourea occurs following Golgi maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 1-(2-(Trifluoromethoxy)phenyl)thiourea: A Safety and Operations Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 1-(2-(Trifluoromethoxy)phenyl)thiourea. Adherence to these procedural guidelines is critical to ensure personnel safety and environmental compliance. The information is compiled from safety data sheets of structurally similar compounds, providing a robust framework for safe handling and disposal.
Hazard Identification and Safety Summary
This compound is a chemical compound that, based on data for structurally related thioureas, should be handled as a hazardous substance. The primary hazards associated with this and similar compounds are acute oral toxicity and potential for skin sensitization.[1][2][3][4][5]
Hazard Classification Data:
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 1 / Category 2 | Danger | H300/H301 - Fatal or Toxic if swallowed.[1][2][3] |
| Skin Sensitization | Category 1 | Danger | H317 - May cause an allergic skin reaction.[1][2][4][5] |
Personal Protective Equipment (PPE) and Handling
Prior to handling this compound for any purpose, including disposal preparation, all personnel must be equipped with the appropriate PPE.
Required Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Hand Protection | Impervious gloves (e.g., nitrile rubber). | To prevent skin contact and potential sensitization.[1][2] |
| Eye Protection | Safety goggles or a face shield. | To protect eyes from dust particles. |
| Skin and Body | Protective clothing, long-sleeved lab coat. | To prevent skin exposure. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. A dust respirator may be required if dust is generated. | To avoid inhalation of hazardous dust.[2][6] |
Handling Precautions:
-
Do not eat, drink, or smoke when using this product.[1][2][3][7]
-
Wash hands and any exposed skin thoroughly after handling.[1][2][3][7]
-
Contaminated work clothing should not be allowed out of the workplace.[2][5]
Disposal Procedures
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[2][3][7] Attempting to neutralize or treat this chemical in a laboratory setting without validated protocols is not advised due to its high toxicity.
Step-by-Step Disposal Protocol:
-
Segregation and Storage:
-
Keep the waste chemical in its original container if possible, or in a clearly labeled, sealed, and compatible container.
-
Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.[2]
-
Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] The storage area should be locked up.[1][2][3][5]
-
-
Labeling:
-
Ensure the waste container is accurately and clearly labeled with the full chemical name: "this compound" and the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity).
-
-
Documentation:
-
Maintain a log of the amount of waste being stored for disposal.
-
-
Arrange for Pickup:
-
Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup and proper disposal.
-
Provide the safety data sheet (SDS) for a similar compound if one for the exact chemical is unavailable.
-
-
Decontamination:
-
Thoroughly decontaminate any surfaces or equipment that may have come into contact with the chemical using an appropriate solvent and cleaning procedure. Dispose of contaminated cleaning materials (e.g., wipes, gloves) as hazardous waste.
-
Alternative Disposal Considerations (for professional disposal services):
-
Incineration: A potential disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] This must be performed by a licensed facility.
-
Landfill: Disposal in a landfill is not appropriate for this type of hazardous material.
Accidental Release Measures
In the event of a spill, follow these procedures immediately:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[3][7]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spread of dust. Avoid creating dust clouds.
-
Personal Protection: Wear the appropriate PPE as outlined in Section 2.
-
Cleanup:
-
For a small spill, carefully sweep or scoop up the solid material and place it into a labeled container for hazardous waste disposal.[5][7]
-
Avoid dry sweeping which can generate dust. If necessary, gently moisten the material with a suitable inert liquid.
-
Clean the spill area thoroughly with a detergent and water, and collect the cleaning materials for disposal as hazardous waste.
-
-
Reporting: Report the incident to your supervisor and EHS office.
Diagrams
Disposal Workflow for this compound
References
Essential Safety and Operational Guide for 1-(2-(Trifluoromethoxy)phenyl)thiourea
This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-(2-(Trifluoromethoxy)phenyl)thiourea. The procedures outlined are based on available safety data and best practices for handling thiourea-based compounds.
Hazard Summary: this compound is classified as toxic if swallowed.[1] Due to the general hazards associated with thiourea derivatives, it should be handled with caution, assuming it may present other risks such as being a suspected carcinogen and having the potential to damage an unborn child.[2]
Personal Protective Equipment (PPE)
Consistent and proper use of personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.[2][3]
| PPE Category | Recommended Equipment | Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields meeting appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU).[3] A face shield should be worn when there is a significant risk of splashing.[3] | Ensure a proper fit. Do not wear contact lenses when handling this chemical.[4] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Butyl rubber, Nitrile rubber).[2][3] | Inspect gloves for integrity before each use.[3] Use proper glove removal technique to avoid skin contact.[3] Dispose of contaminated gloves according to laboratory and local regulations.[3] Wash and dry hands thoroughly after handling.[3] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) is required if working outside of a fume hood, if ventilation is inadequate, or if dust is generated.[2][3][5] | The type of respirator will depend on the concentration and nature of the airborne contaminant.[3] Ensure proper fit and training before using a respirator.[3] |
| Protective Clothing | A laboratory coat or a full chemical-protective suit.[3] Safety footwear or safety gumboots (e.g., Rubber) should be worn.[4] | Remove and wash contaminated clothing before reuse.[6] |
Operational Plan: Handling and Storage
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[7][8][9][10]
-
The storage area should be clearly labeled with the appropriate hazard warnings.[5]
-
Store in a locked cabinet or room to restrict access.[1][5][6][8][10][11][12]
Handling:
-
All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Use the smallest quantity of the substance necessary for the experiment.[3]
-
Do not eat, drink, or smoke in the laboratory.[1][3][6][11][12][13]
-
Wash hands thoroughly with soap and water after handling the compound.[1][3][11]
-
Ensure that eyewash stations and safety showers are close to the workstation location.[7][10]
Disposal Plan
-
Waste Disposal: Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][14] It may be necessary to dispose of this chemical as hazardous waste.[9]
-
Contaminated Packaging: Empty containers should be disposed of according to official regulations.[14]
-
Environmental Precautions: Do not allow the product to be released into the environment, including sewers, surface water, or ground water.[1][6][14][15]
Emergency Procedures
Spill Management:
-
Minor Spill: Evacuate the immediate area.[3] Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.[3] Collect the spilled material using appropriate tools and place it in a sealed, labeled container for disposal.[3]
-
Large Spill: Clear the affected area, protect people, and respond with trained personnel.[7] Prevent the spilled product from entering public drainage systems or open water courses.[7]
First Aid Measures:
-
If Swallowed: Immediately call a POISON CENTER or doctor.[1] Do NOT induce vomiting.[1][6][7] Rinse mouth with water if the person is conscious.[1][7]
-
If on Skin: Wash off immediately with plenty of water for at least 15 minutes.[1][6] Immediate medical attention is required.[1][6]
-
If in Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[6] Immediate medical attention is required.[6]
-
If Inhaled: Remove to fresh air.[1][6] If not breathing, give artificial respiration.[1][6] Do not use the mouth-to-mouth method; use a pocket mask with a one-way valve or another proper respiratory medical device.[1][6][7][8] Immediate medical attention is required.[1][6]
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, emphasizing safety at each step.
Caption: Safe handling workflow for this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. hillbrothers.com [hillbrothers.com]
- 8. fishersci.com [fishersci.com]
- 9. nj.gov [nj.gov]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chemos.de [chemos.de]
- 13. nj.gov [nj.gov]
- 14. westliberty.edu [westliberty.edu]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
